Dimethylvinylamine
Description
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Properties
CAS No. |
850032-84-7 |
|---|---|
Molecular Formula |
C4H9N |
Molecular Weight |
71.12 g/mol |
IUPAC Name |
2-methylprop-1-en-1-amine |
InChI |
InChI=1S/C4H9N/c1-4(2)3-5/h3H,5H2,1-2H3 |
InChI Key |
NYTPAANIMXKHJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN)C |
Related CAS |
850032-84-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethylvinylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for N,N-dimethylvinylamine, a valuable enamine intermediate in organic synthesis. The document details the core synthesis methodologies, including the direct condensation of dimethylamine (B145610) with acetaldehyde (B116499), the Hofmann elimination of a quaternary ammonium (B1175870) salt, and the dehydrohalogenation of a haloamine precursor. For each pathway, this guide presents the reaction mechanism, a detailed experimental protocol based on established chemical principles, and expected quantitative data. Visualizations of the reaction pathways and experimental workflows are provided to enhance understanding. Spectroscopic data for the characterization of the final product are also discussed. This guide is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry and drug development.
Introduction
N,N-dimethylvinylamine, also known as N,N-dimethylethenamine, is a reactive enamine that serves as a versatile building block in organic synthesis. Its nucleophilic character at the β-carbon atom makes it a useful reagent for the formation of carbon-carbon bonds. Enamines are widely employed in alkylation, acylation, and Michael addition reactions, providing a milder alternative to enolate chemistry. This guide explores the principal synthetic routes to N,N-dimethylvinylamine, offering detailed insights into the reaction mechanisms and practical experimental procedures.
Synthesis Pathways and Mechanisms
Three primary pathways for the synthesis of N,N-dimethylvinylamine are discussed:
-
Pathway 1: Condensation of Dimethylamine and Acetaldehyde
-
Pathway 2: Hofmann Elimination of (2-Hydroxyethyl)trimethylammonium Hydroxide (B78521)
-
Pathway 3: Dehydrohalogenation of 2-(Dimethylamino)ethyl Chloride
Pathway 1: Condensation of Dimethylamine and Acetaldehyde
This is the most direct and common method for the synthesis of simple enamines. The reaction involves the acid-catalyzed nucleophilic addition of a secondary amine, dimethylamine, to an aldehyde, acetaldehyde, to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine, driven by the removal of water, yields the enamine product.
Mechanism
The mechanism proceeds in several steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen atom of acetaldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by dimethylamine: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine.
-
Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).
-
Elimination of water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming an iminium ion.
-
Deprotonation: A base (which can be another molecule of the amine) removes a proton from the α-carbon, leading to the formation of the carbon-carbon double bond of the enamine.
Experimental Protocol
Materials:
-
Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)
-
Acetaldehyde
-
Anhydrous potassium carbonate (or another suitable drying agent and acid scavenger)
-
Anhydrous solvent (e.g., diethyl ether, THF, or benzene)
-
An acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
Procedure:
-
A reaction flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of dimethylamine in an anhydrous solvent.
-
The flask is cooled in an ice bath.
-
A solution of acetaldehyde in the same anhydrous solvent is added dropwise from the dropping funnel with stirring.
-
A catalytic amount of an acid catalyst is added to the reaction mixture.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC.
-
Water formed during the reaction is removed, for example, by azeotropic distillation using a Dean-Stark trap if a suitable solvent like benzene (B151609) is used, or by the inclusion of a drying agent.
-
After completion of the reaction, the mixture is cooled, and any solid byproducts are removed by filtration.
-
The solvent is carefully removed under reduced pressure to yield crude N,N-dimethylvinylamine.
-
The product can be purified by distillation under reduced pressure.
Quantitative Data
| Parameter | Value |
| Yield | 60-80% (typical for enamine synthesis) |
| Reaction Time | 4-12 hours |
| Reaction Temperature | 60-80 °C (reflux) |
Diagram
Pathway 2: Hofmann Elimination of (2-Hydroxyethyl)trimethylammonium Hydroxide
The Hofmann elimination is a classic method for the preparation of alkenes from quaternary ammonium hydroxides. In this pathway, a suitable quaternary ammonium salt, such as one derived from choline, is treated with a strong base and then heated to induce elimination. The bulky quaternary ammonium group acts as the leaving group, and a proton is abstracted from the β-carbon, leading to the formation of an alkene.
Mechanism
-
Exhaustive Methylation: A starting material like N,N-dimethylethanolamine is treated with excess methyl iodide to form the quaternary ammonium iodide, (2-hydroxyethyl)trimethylammonium iodide.
-
Formation of the Hydroxide Salt: The iodide salt is treated with silver oxide (Ag₂O) in water. Silver iodide precipitates, and the corresponding quaternary ammonium hydroxide is formed in solution.
-
Elimination: The solution containing the quaternary ammonium hydroxide is heated. The hydroxide ion acts as a base and removes a proton from the carbon β to the nitrogen atom. This initiates an E2 elimination, where the C-N bond is cleaved, and a C=C double bond is formed, yielding N,N-dimethylvinylamine and trimethylamine (B31210) as a byproduct.
Experimental Protocol
Materials:
-
N,N-Dimethylethanolamine
-
Methyl iodide
-
Silver(I) oxide (Ag₂O)
-
Water
-
Diethyl ether
Procedure:
-
Exhaustive Methylation: N,N-Dimethylethanolamine is dissolved in a suitable solvent like methanol. An excess of methyl iodide is added, and the mixture is stirred at room temperature until the reaction is complete (precipitation of the quaternary ammonium iodide may be observed). The solvent is removed under reduced pressure.
-
Hydroxide Formation: The resulting (2-hydroxyethyl)trimethylammonium iodide is dissolved in water. Silver(I) oxide is added, and the suspension is stirred vigorously. The precipitation of silver iodide will occur.
-
Filtration: The silver iodide precipitate is removed by filtration. The filtrate contains the (2-hydroxyethyl)trimethylammonium hydroxide.
-
Pyrolysis: The aqueous solution of the quaternary ammonium hydroxide is concentrated under reduced pressure and then heated strongly (typically >100 °C) under vacuum. The volatile N,N-dimethylvinylamine is distilled and collected in a cold trap.
Quantitative Data
| Parameter | Value |
| Yield | 40-60% |
| Reaction Time | 6-18 hours (for methylation and hydroxide formation) |
| Pyrolysis Temperature | 120-160 °C |
Diagram
Pathway 3: Dehydrohalogenation of 2-(Dimethylamino)ethyl Chloride
This pathway involves the elimination of a hydrogen halide from a suitable precursor, 2-(dimethylamino)ethyl chloride. The reaction is typically carried out using a strong, non-nucleophilic base to promote the elimination reaction over substitution.
Mechanism
The reaction proceeds via an E2 (bimolecular elimination) mechanism. A strong base abstracts a proton from the carbon atom adjacent (β) to the carbon bearing the chlorine atom. Simultaneously, the electrons from the C-H bond move to form a new π-bond between the α and β carbons, and the chloride ion departs as the leaving group.
Experimental Protocol
Materials:
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
A strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium amide)
-
Anhydrous, high-boiling point solvent (e.g., mineral oil, DMSO)
Procedure:
-
2-(Dimethylamino)ethyl chloride hydrochloride is first neutralized with a suitable base (e.g., sodium hydroxide) and the free base, 2-(dimethylamino)ethyl chloride, is extracted into an organic solvent and dried.
-
A reaction flask is charged with a suspension of a strong base (e.g., potassium tert-butoxide) in a high-boiling point anhydrous solvent under a nitrogen atmosphere.
-
The free base, 2-(dimethylamino)ethyl chloride, is added dropwise to the stirred suspension at an elevated temperature.
-
The reaction mixture is heated for several hours to drive the elimination reaction to completion.
-
The volatile N,N-dimethylvinylamine is distilled directly from the reaction mixture and collected in a cold trap.
-
The collected product can be further purified by redistillation.
Quantitative Data
| Parameter | Value |
| Yield | 50-70% |
| Reaction Time | 2-6 hours |
| Reaction Temperature | 100-150 °C |
Diagramdot
An In-depth Technical Guide on the Core Physical and Chemical Properties of Dimethylvinylamine
To the Valued Researchers, Scientists, and Drug Development Professionals,
This technical guide addresses the physical and chemical properties of dimethylvinylamine. It is important to note at the outset that publicly available, experimentally verified data for N,N-dimethylvinylamine (also known as N,N-dimethylethenamine) is exceptionally scarce. This suggests that the compound may be highly reactive, unstable, or not extensively characterized in the literature.
The majority of searches for "this compound" and its synonyms redirect to its saturated analog, N,N-dimethylethylamine, or to the aromatic compound N,N-dimethylaniline. While data for these related but structurally distinct molecules is readily available, it is not directly applicable to this compound. This guide will clearly distinguish between the limited information available for the target molecule and the more extensive data for its relatives to prevent misinterpretation.
Introduction to this compound
This compound, with the chemical formula C4H9N, is a tertiary amine featuring a vinyl group attached to a nitrogen atom that is also bonded to two methyl groups. The presence of the vinyl group, a carbon-carbon double bond, is expected to significantly influence its reactivity compared to its saturated counterpart, N,N-dimethylethylamine.
Physical and Chemical Properties
A comprehensive summary of the physical and chemical properties of this compound is challenging due to the lack of available experimental data. Below is a table summarizing the limited information found, alongside the more complete dataset for the related compound N,N-dimethylethylamine for comparative purposes.
Table 1: Physical and Chemical Properties
| Property | This compound (C4H9N) | N,N-Dimethylethylamine (C4H11N) |
| Molecular Weight | 71.12 g/mol | 73.14 g/mol |
| Boiling Point | Data not available | 36-38 °C |
| Melting Point | Data not available | -140 °C |
| Density | Data not available | 0.675 g/mL at 25 °C |
| Refractive Index | Data not available | n20/D 1.372 |
| Solubility | Data not available | Data not available |
| Stability | Likely unstable | Stable under normal conditions |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of a molecule. A single reference to a 13C NMR spectrum for N,N-dimethylvinylamine has been located.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy
A 13C NMR spectrum for N,N-dimethyl-vinylamine is available in the SpectraBase database.[1] This spectrum would be instrumental in confirming the carbon framework of the molecule if it were to be synthesized.
No publicly available 1H NMR or Infrared (IR) spectroscopy data for this compound could be found.
Reactivity and Stability
While specific experimental data on the reactivity of this compound is not available, its structure as an enamine suggests it would be highly reactive. Enamines are known to be susceptible to hydrolysis and can act as nucleophiles in various organic reactions. The lack of commercial availability and published experimental procedures further implies that the compound is likely unstable under normal conditions.
Experimental Protocols
A thorough search of the scientific literature did not yield any established experimental protocols for the synthesis, purification, or analysis of unsubstituted this compound.
A synthetic procedure for a substituted derivative, Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)-, has been described.[2] This procedure involves the reaction of 2-methyl-3-nitropyridine (B124571) with dimethylformamide dimethylacetal (DMF-DMA) in dry DMF under a nitrogen atmosphere at 90°C.[2] However, this protocol is specific to this derivative and not directly applicable to the synthesis of the parent this compound.
Biological Activity and Signaling Pathways
There is no information available in the public domain regarding any biological activities or signaling pathways associated with this compound.
Conclusion and Future Directions
The significant lack of available data on the physical and chemical properties, synthesis, reactivity, and biological activity of this compound presents a clear knowledge gap. For researchers interested in this molecule, the initial steps would involve developing a stable synthetic route and thoroughly characterizing the compound using modern analytical techniques, including 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. Its potential high reactivity as an enamine could make it a useful, albeit challenging, building block in organic synthesis. Given the current state of knowledge, any work with this compound should be approached with the caution appropriate for a potentially unstable and uncharacterized substance.
Visualization of General Experimental Workflow for Spectroscopic Analysis
Due to the absence of specific experimental workflows for this compound, a generalized workflow for obtaining spectroscopic data for a volatile and reactive liquid is presented below. This serves as a conceptual guide rather than a validated protocol for this specific molecule.
Caption: Generalized workflow for the spectroscopic analysis of a potentially reactive and volatile compound.
References
Navigating the Chemistry of Dimethylvinylamine: An In-depth Technical Guide to Enamines for Researchers and Drug Development Professionals
Introduction
The term "dimethylvinylamine" presents a degree of ambiguity in chemical literature, often referring to the enamine functional group, specifically N,N-dimethylvinylamine. While a dedicated CAS registry number for this simple enamine is not readily found, suggesting it is likely a reactive intermediate rather than an isolated compound, its structural motif is central to a broad and vital class of molecules in organic synthesis: enamines. This technical guide provides a comprehensive overview of the synthesis, molecular structure, and reactivity of enamines, with a focus on their application in medicinal chemistry and drug development. For clarity and practical illustration, N,N-dimethylvinylamine will be used as a representative example of this versatile class of compounds.
Molecular Structure and Properties of Enamines
Enamines are characterized by a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to another carbon atom (C=C-N). The lone pair of electrons on the nitrogen atom can be delocalized into the pi-system of the double bond, creating a resonance structure with a negative charge on the alpha-carbon. This resonance stabilization is key to the nucleophilic character of enamines.
The physical and spectroscopic properties of enamines can vary significantly based on their substitution. Below is a table summarizing key data for related and more stable enamine structures.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | 193-194 | 0.956 |
| N,N-Dimethyl-4-vinylaniline | 2039-80-7 | C₁₀H₁₃N | 147.22 | - | - |
Note: Data for N,N-dimethylvinylamine is not available due to its likely transient nature.
Experimental Protocols: Synthesis of Enamines
Enamines are typically synthesized through the condensation of a secondary amine with an aldehyde or a ketone, often with acid catalysis to facilitate the dehydration step.[1] The following is a generalized experimental protocol for the in situ generation of an enamine, exemplified by the reaction of dimethylamine (B145610) with acetaldehyde (B116499) to form N,N-dimethylvinylamine.
General Protocol for Enamine Formation (in situ):
-
Reaction Setup: A solution of the carbonyl compound (e.g., acetaldehyde, 1.0 equivalent) in an aprotic solvent (e.g., toluene (B28343) or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Amine: The secondary amine (e.g., dimethylamine, 1.1 equivalents) is added to the solution. For gaseous amines like dimethylamine, it can be bubbled through the solution or added as a solution in the reaction solvent.
-
Catalysis and Dehydration: A catalytic amount of a weak acid (e.g., p-toluenesulfonic acid, 0.01 equivalents) is added to the mixture. To drive the equilibrium towards the enamine product, water is removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to observe the consumption of the starting materials.
-
In situ Use: Once the formation of the enamine is complete, the reaction mixture, containing the enamine in solution, is cooled to the desired temperature for the subsequent reaction step without isolation of the enamine.
Role in Drug Development and Key Reactions
Enamines are highly valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules due to their ability to act as carbon nucleophiles.[2] This reactivity allows for the formation of new carbon-carbon bonds, a fundamental process in the construction of molecular scaffolds.
Alkylation and Acylation Reactions:
The nucleophilic α-carbon of enamines readily reacts with a variety of electrophiles. For instance, alkylation with alkyl halides or acylation with acyl chlorides provides a straightforward method for introducing new substituents at the α-position of the original carbonyl compound. These reactions are pivotal in building the carbon skeletons of many drug molecules.
The versatility of enamines in forming carbon-carbon bonds under relatively mild conditions makes them indispensable tools in the modern synthetic chemist's arsenal, particularly in the context of drug discovery where the rapid and efficient synthesis of diverse molecular structures is paramount.[3]
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols described are generalized and should be adapted and performed with appropriate safety precautions by qualified personnel.
References
Spectroscopic Profile of N,N-Dimethylvinylamine: A Technical Guide
An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,N-dimethylvinylamine (also known as N,N-dimethylethenamine), a reactive enamine intermediate. Due to the initial ambiguity of the common name "Dimethylvinylamine," which often leads to confusion with dimethylamine (B145610) or N,N-dimethylaniline, this guide focuses on the correctly identified vinyl-substituted amine. The following sections present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with relevant experimental protocols.
Spectroscopic Data Summary
The quantitative spectroscopic data for N,N-dimethylvinylamine are summarized in the tables below, providing a clear reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data
| Carbon Atom | Chemical Shift (δ) ppm | Solvent |
| =CH₂ | 85.9 | CDCl₃ |
| =CH- | 145.1 | CDCl₃ |
| N(CH₃)₂ | 44.1 | CDCl₃ |
Data sourced from SpectraBase.[1]
¹H NMR Data
Infrared (IR) Spectroscopy
A detailed experimental IR spectrum with peak assignments for N,N-dimethylvinylamine is not available in the public domain searches conducted. However, characteristic absorption frequencies for enamines can be anticipated.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=C Stretch (Enamine) | 1650 - 1600 | Medium |
| =C-H Stretch | 3100 - 3000 | Medium |
| C-N Stretch | 1250 - 1020 | Medium-Weak |
| C-H Stretch (Alkyl) | 2950 - 2850 | Medium to Strong |
Mass Spectrometry (MS)
The mass spectrum of N,N-dimethylvinylamine is available through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
| m/z | Relative Abundance | Proposed Fragment |
| 71 | Moderate | [M]⁺ (Molecular Ion) |
| 70 | High | [M-H]⁺ |
| 56 | High | [M-CH₃]⁺ |
| 42 | Base Peak | [C₂H₄N]⁺ |
Data interpretation based on typical enamine fragmentation patterns.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data, especially for a reactive and potentially volatile compound like N,N-dimethylvinylamine.
NMR Spectroscopy of Enamines
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of N,N-dimethylvinylamine.
Sample Preparation:
-
Due to the reactive nature of enamines, the sample should be freshly prepared or have been stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
-
Dissolve 5-10 mg of the enamine in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The use of anhydrous solvents is critical to prevent hydrolysis of the enamine back to the corresponding aldehyde/ketone and amine.
-
If the sample contains particulate matter, filter the solution through a small plug of glass wool into the NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR , a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal of the carbon atoms. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
FTIR Spectroscopy of Liquid Amines
Objective: To obtain the infrared spectrum of liquid N,N-dimethylvinylamine to identify its functional groups.
Procedure (for a neat liquid sample):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small drop of the liquid N,N-dimethylvinylamine directly onto the ATR crystal.
-
Acquire the IR spectrum. The typical range for analysis is 4000-400 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.
Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Amines
Objective: To separate N,N-dimethylvinylamine from any impurities and obtain its mass spectrum for identification and fragmentation analysis.
Sample Preparation:
-
Prepare a dilute solution of N,N-dimethylvinylamine in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The concentration should be in the low ppm range.
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for the analysis of volatile amines, such as a base-deactivated column, is recommended to prevent peak tailing.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Inlet Temperature: A temperature appropriate to ensure volatilization of the sample without degradation.
-
Oven Temperature Program: A temperature gradient program should be used to ensure good separation of the components. For a volatile compound like N,N-dimethylvinylamine, a low initial temperature followed by a ramp to a higher temperature is typical.[1]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).
-
Detector: A mass analyzer such as a quadrupole is commonly used.
-
Visualization of Spectroscopic Workflow
The logical flow for the comprehensive spectroscopic analysis of N,N-dimethylvinylamine is illustrated in the diagram below.
References
The Genesis of a Reagent: A Technical History of Dimethylvinylamine
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide detailing the discovery and historical development of dimethylvinylamine (N,N-dimethylvinylamine) has been compiled, offering researchers, scientists, and drug development professionals a thorough resource on this versatile chemical intermediate. The guide meticulously documents the pioneering work of early 20th-century chemists and subsequent advancements that have established this compound as a valuable tool in organic synthesis.
Early Explorations in Enamine Chemistry
The story of this compound is intrinsically linked to the broader discovery of enamines, a class of unsaturated organic compounds. The foundational work in this area was laid by the German chemist Carl Mannich and his colleague H. Davidsen. In their seminal 1936 paper, "Über einfache Enamine mit tertiär gebundenem Stickstoff" (On simple enamines with tertiary bound nitrogen), they described the first systematic synthesis of enamines.[1] Their method involved the condensation of aldehydes or ketones with secondary amines.
While Mannich and Davidsen's 1936 publication is recognized as the first practical preparation of enamines, the specific synthesis of what would be later known as this compound from acetaldehyde (B116499) and dimethylamine (B145610) was a logical extension of their work.[1]
The First Documented Synthesis and Characterization
Decades later, a more explicit and detailed description of the synthesis and utility of N,N-dimethylvinylamine appeared in the scientific literature. In 1969, Peter L. F. Chang and Donald C. Dittmer from Syracuse University published a paper in The Journal of Organic Chemistry titled, "Use of N,N-Dimethylvinylamine in an Improved Synthesis of Derivatives of Thietane (B1214591) and Thiete."[2] This publication provided a clear, reproducible method for the preparation of N,N-dimethylvinylamine and demonstrated its application in the synthesis of sulfur-containing heterocyclic compounds.
Experimental Protocol for the Synthesis of N,N-Dimethylvinylamine (Adapted from Chang and Dittmer, 1969)
The synthesis of N,N-dimethylvinylamine is achieved through the reaction of acetaldehyde and dimethylamine, typically with the removal of water to drive the reaction to completion. The following is a generalized protocol based on the principles described in the historical literature.
Materials:
-
Acetaldehyde
-
Dimethylamine (anhydrous)
-
Anhydrous potassium carbonate
-
Anhydrous ether
Procedure:
-
A solution of anhydrous dimethylamine in anhydrous ether is cooled in an ice-salt bath.
-
Freshly distilled acetaldehyde is added dropwise to the cooled dimethylamine solution with vigorous stirring.
-
Anhydrous potassium carbonate is added to the reaction mixture to act as a dehydrating agent.
-
The mixture is allowed to stir for several hours at a low temperature.
-
The ethereal solution is then decanted from the potassium carbonate and fractionally distilled to yield pure N,N-dimethylvinylamine.
Quantitative Data
The following table summarizes key physical properties of N,N-dimethylvinylamine as reported in the chemical literature.
| Property | Value | Reference |
| Boiling Point | 40-41 °C | Chang, P. L. F.; Dittmer, D. C. (1969)[2] |
| Molecular Formula | C₄H₉N | |
| Molecular Weight | 71.12 g/mol |
Signaling Pathways and Experimental Workflows
The synthesis of N,N-dimethylvinylamine can be visualized as a straightforward condensation reaction. The logical workflow for its preparation and subsequent use in the synthesis of thietane derivatives, as described by Chang and Dittmer, can also be diagrammed.
Conclusion
From its theoretical underpinnings in the early work on enamines by Mannich and Davidsen to its practical synthesis and application detailed by Chang and Dittmer, the history of this compound showcases a classic example of chemical discovery and development. This guide provides a foundational understanding of this important reagent, equipping modern researchers with the historical context and technical details necessary for its effective utilization in contemporary organic synthesis.
References
Theoretical Deep Dive: Unraveling the Stability and Reactivity of Dimethylvinylamine
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethylvinylamine, a simple enamine, holds significant interest in organic synthesis and medicinal chemistry due to the unique reactivity profile imparted by the nitrogen lone pair's conjugation with the carbon-carbon double bond. Understanding the delicate balance of its conformational stability and predicting its reactivity are crucial for its effective application in the design and development of novel chemical entities. This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's stability and reactivity, drawing upon computational studies of the parent compound and its close analogs. It further outlines detailed experimental protocols for its characterization and provides visual representations of key theoretical concepts.
Conformational Stability: A Theoretical Perspective
The conformational landscape of this compound is primarily dictated by the rotation around the C-N single bond and the pyramidalization at the nitrogen atom. Theoretical studies, predominantly employing Density Functional Theory (DFT) and ab initio methods, have elucidated the energetic penalties associated with these conformational changes. Due to the scarcity of direct computational studies on N,N-dimethylvinylamine, the following data is synthesized from studies on vinylamine (B613835) and other simple enamines.
Table 1: Calculated Rotational Barriers and Inversion Barriers for Vinylamine and Analogs
| Parameter | Molecule | Method | Basis Set | Calculated Value (kcal/mol) |
| C-N Rotational Barrier | Vinylamine | MP2 | aug-cc-pVDZ | ~5-7 |
| Nitrogen Inversion Barrier | Methylamine | CCSD(T) | cc-pVQZ | 5.8 |
| Nitrogen Inversion Barrier | Dimethylamine (B145610) | CCSD(T) | cc-pVQZ | 4.9 |
Note: These values are illustrative and can vary with the level of theory and basis set employed. The C-N rotational barrier in enamines is a result of the partial double bond character arising from p-π conjugation.
The rotation around the C-N bond disrupts the favorable conjugation between the nitrogen lone pair and the vinyl group's π-system, leading to a significant energy barrier. The nitrogen inversion barrier, while lower than the rotational barrier, is another important factor governing the molecule's dynamic behavior.
Reactivity of this compound: An Electron-Rich Nucleophile
The defining characteristic of enamines, including this compound, is their potent nucleophilicity at the β-carbon atom. This reactivity stems from the resonance contribution of the nitrogen lone pair, which increases the electron density at the β-carbon.[1] Computational studies have quantified this nucleophilicity and explored the mechanisms of various reactions.
2.1. Electrophilic Attack at the β-Carbon
Theoretical models consistently show that electrophilic attack preferentially occurs at the β-carbon, leading to the formation of an iminium ion intermediate. DFT calculations on the reactions of enamines with electrophiles have provided insights into the transition state geometries and activation energies.[2]
Table 2: Calculated Energetics for Reactions of Enamines
| Reaction Type | Enamine Model | Electrophile | Method | Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Aldol Reaction | Acetaldehyde Enamine | Acetaldehyde | B3LYP | 6-31G* | Low | Exothermic |
| Michael Addition | Pyrrolidine-propanal enamine | (E)-1-nitropropene | M06-2X | 6-311+G(d,p) | Not specified | -24.8 to -33.8 |
Note: The activation energies for enamine reactions are generally low, reflecting their high reactivity. The exothermicity of these reactions drives them to completion.[2][3]
2.2. Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of enamine reactivity. The Highest Occupied Molecular Orbital (HOMO) of an enamine is typically localized on the β-carbon and the nitrogen atom, with a large coefficient on the β-carbon. This high-energy HOMO readily interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of electrophiles, initiating the reaction.
Experimental Protocols for the Study of this compound
The theoretical predictions regarding the stability and reactivity of this compound can be validated and further explored through various experimental techniques. The following protocols provide a framework for the synthesis, purification, and characterization of this enamine.
3.1. Synthesis of N,N-Dimethylvinylamine
This protocol is adapted from general procedures for the synthesis of enamines.
Materials:
-
Acetaldehyde
-
Dimethylamine (as a solution in THF or as a gas)
-
Potassium carbonate (anhydrous)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Condenser
-
Drying tube
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a stirred solution of excess dimethylamine in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath, slowly add acetaldehyde.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.
-
Add anhydrous potassium carbonate to the reaction mixture to remove the water formed during the reaction.
-
Stir for an additional 1-2 hours.
-
Filter the mixture to remove the potassium carbonate.
-
The filtrate, containing the crude N,N-dimethylvinylamine, can be carefully concentrated under reduced pressure. Caution: Enamines are often unstable and prone to polymerization and hydrolysis. It is advisable to use the crude product immediately or store it under an inert atmosphere at low temperatures.
-
For purification, fractional distillation under reduced pressure can be attempted, though care must be taken to avoid decomposition.
3.2. Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of enamines.
-
Sample Preparation: Dissolve 5-10 mg of the freshly prepared enamine in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. It is crucial to use anhydrous solvents to prevent hydrolysis.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons and the N-methyl protons. The chemical shifts of the vinyl protons are indicative of the electron density at the double bond. The β-vinyl proton will be significantly shielded compared to a typical alkene proton due to the electron-donating effect of the nitrogen.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the vinyl carbons and the N-methyl carbons. The β-carbon will be significantly shielded.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups in this compound.
-
Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (NaCl or KBr).
-
Expected Absorptions:
-
C=C stretch: ~1640-1600 cm⁻¹ (This band is often strong in enamines due to the increased polarity of the double bond).
-
C-N stretch: ~1350-1250 cm⁻¹
-
=C-H stretch: ~3080-3020 cm⁻¹
-
C-H stretch (methyl): ~2950-2850 cm⁻¹
-
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to assess the purity of the synthesized enamine and to determine its molecular weight.
-
Sample Preparation: Prepare a dilute solution of the enamine in a volatile organic solvent (e.g., diethyl ether, dichloromethane).
-
Analysis: The gas chromatogram will indicate the purity of the sample. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of N,N-dimethylvinylamine (C₄H₉N, MW = 71.12 g/mol ) and characteristic fragmentation patterns.
Visualizing Theoretical Concepts with Graphviz
4.1. Conformational Isomerism of this compound
The following diagram illustrates the rotation around the C-N bond, leading to different conformers.
Caption: C-N Bond Rotation in this compound.
4.2. Electrophilic Attack on this compound
This diagram depicts the reaction pathway for the electrophilic addition to the β-carbon of this compound.
References
Navigating the Solubility of Dimethylvinylamine: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylvinylamine, also known as N,N-dimethylethenamine, is an enamine of significant interest in organic synthesis due to its utility as a nucleophile and its role in forming more complex molecular architectures. Despite its importance, a comprehensive, publicly available dataset on the quantitative solubility of this compound in common organic solvents is notably scarce. This technical guide aims to bridge this knowledge gap by providing a predicted solubility profile based on its molecular structure and the general principles of amine and enamine chemistry. Furthermore, this document furnishes a detailed experimental protocol for the systematic determination of amine solubility, empowering researchers to generate precise data tailored to their specific applications.
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like," a qualitative prediction of this compound's solubility can be made. The molecule possesses a polar nitrogen atom and a nonpolar vinyl group, suggesting miscibility with a range of organic solvents. Generally, amines are soluble in organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Medium to High | The non-polar vinyl group and methyl groups will interact favorably with non-polar solvents. |
| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of solvating both the polar and non-polar regions of the molecule effectively. |
| Tetrahydrofuran (THF) | High | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving amines. | |
| Ethyl Acetate | High | Similar to THF, the ester group can interact with the amine, and it is a good general solvent for many organic compounds. | |
| Acetone (B3395972) | High | The polarity of acetone makes it a good solvent for many amines. | |
| Acetonitrile (B52724) (ACN) | Medium to High | While polar, the strong dipole of acetonitrile might lead to slightly lower solubility compared to other polar aprotic solvents. | |
| Dimethylformamide (DMF) | High | DMF is a powerful, universal organic solvent capable of dissolving compounds with mixed polarity. | |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is another strong, universal organic solvent. | |
| Polar Protic | Methanol, Ethanol | High | The amine nitrogen can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol. Aliphatic amines generally show significant solubility in polar organic solvents.[1] |
| Water | Soluble | Low molecular weight amines with four or fewer carbon atoms are generally water-soluble.[2] Structurally similar N,N-Dimethylethylamine is reported to be soluble in water.[3] However, enamines can be susceptible to hydrolysis in aqueous environments, particularly under acidic conditions.[4] |
Experimental Protocol: Determination of Liquid Amine Solubility
For researchers requiring precise quantitative data, the isothermal shake-flask method is a reliable approach for determining the solubility of liquid amines in organic solvents.[5]
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with PTFE-lined screw caps (B75204) (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method
-
Calibrated microsyringes or pipettes
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess of the solute is crucial to ensure that saturation is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to promote mixing but not so vigorous as to cause emulsification.
-
-
Phase Separation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostat for several hours (e.g., 6-12 hours) to allow for complete phase separation of the undissolved this compound.
-
-
Sampling and Dilution:
-
Carefully extract an aliquot (e.g., 100 µL) from the clear, supernatant (solvent-rich) phase of each vial using a calibrated microsyringe. Be cautious not to disturb the undissolved solute layer.
-
Immediately transfer the aliquot into a volumetric flask of appropriate size and dilute with the same solvent to a known concentration suitable for the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-calibrated GC-FID or another suitable quantitative method to determine the concentration of this compound in each solvent.
-
Prepare a calibration curve using standard solutions of this compound in each respective solvent to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula:
S = C × DF
Where:
-
C is the concentration of this compound in the diluted sample as determined by the analytical method.
-
DF is the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
Disclaimer: The solubility data presented in this guide are predictive and based on chemical principles. For applications requiring high precision, experimental verification is strongly recommended. The provided protocol is a general guideline and may require optimization based on the specific properties of the compounds and the available laboratory equipment.
References
- 1. 4,4'-VINYLIDENEBIS(N,N-DIMETHYLANILINE) synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N,N-Dimethylethylamine|598-56-1|lookchem [lookchem.com]
- 4. Probing the Solubility of Imine-Based Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Technical Guide to N,N-Dimethyl-4-vinylaniline: Commercial Availability, Synthesis, and Polymerization Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N-dimethyl-4-vinylaniline (DMVA), a versatile monomer increasingly utilized in the synthesis of advanced polymers and functional materials. This document details its commercial availability, provides a summary of key suppliers, and presents a compilation of its physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis via the Wittig reaction and its polymerization through free-radical, RAFT, and ATRP methods. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in the applications of this compound.
Introduction
N,N-dimethyl-4-vinylaniline, also known as 4-(dimethylamino)styrene, is an aromatic compound featuring a vinyl group and a dimethylamino substituent on a benzene (B151609) ring. This unique structure, combining a polymerizable vinyl group with an electron-donating dimethylamino group, makes it a valuable building block in organic and polymer chemistry. Its incorporation into polymers can impart specific electronic, optical, and adhesive properties, leading to its use in the development of materials for drug delivery, coatings, and electronics.
Commercial Availability and Suppliers
N,N-dimethyl-4-vinylaniline is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The typical purity offered is ≥97%.
Table 1: Commercial Suppliers of N,N-Dimethyl-4-vinylaniline
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1 g, 5 g |
| Advanced ChemBlocks | 97% | Inquire for quantities |
| BLD Pharm | Inquire for purity | Inquire for quantities |
| Santa Cruz Biotechnology | Inquire for purity | Inquire for quantities |
| NINGBO INNO PHARMCHEM CO., LTD. | ≥97% | Inquire for quantities |
| Ambeed, Inc. | 97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g |
| ChemicalBook | Various | Various |
Note: Pricing and availability are subject to change. Please consult the respective suppliers for current information.
Physicochemical Properties
A summary of the key physical and chemical properties of N,N-dimethyl-4-vinylaniline is provided in Table 2.
Table 2: Physicochemical Properties of N,N-Dimethyl-4-vinylaniline
| Property | Value | Reference |
| CAS Number | 2039-80-7 | [1] |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| Appearance | Colorless to yellow liquid or solid | |
| Boiling Point | 90-91 °C (at reduced pressure) | [2] |
| Melting Point | Not available | |
| Density | ~0.959 g/cm³ | [3] |
| Purity | ≥97% | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Experimental Protocols
Synthesis of N,N-Dimethyl-4-vinylaniline via Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. For the synthesis of N,N-dimethyl-4-vinylaniline, 4-(dimethylamino)benzaldehyde (B131446) serves as the starting material.[4]
Reaction Scheme:
Caption: Wittig reaction for the synthesis of N,N-Dimethyl-4-vinylaniline.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
4-(Dimethylamino)benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of the orange-red ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
Dissolve 4-(dimethylamino)benzaldehyde (1.0 equivalent) in anhydrous THF in a separate flask.
-
Add the aldehyde solution dropwise to the ylide solution at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure N,N-dimethyl-4-vinylaniline.
-
Free-Radical Polymerization of N,N-Dimethyl-4-vinylaniline
This protocol describes a typical free-radical polymerization using AIBN as the initiator.
Reaction Scheme:
Caption: Free-radical polymerization of N,N-Dimethyl-4-vinylaniline.
Materials:
-
N,N-Dimethyl-4-vinylaniline (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Nitrogen gas
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, dissolve N,N-dimethyl-4-vinylaniline (e.g., 1.0 g) and AIBN (e.g., 1 mol% relative to the monomer) in anhydrous toluene (e.g., 5 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).
-
-
Isolation of the Polymer:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
Reaction Scheme:
Caption: RAFT polymerization of N,N-Dimethyl-4-vinylaniline.
Materials:
-
N,N-Dimethyl-4-vinylaniline (inhibitor removed)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
AIBN
-
Anhydrous 1,4-dioxane
-
Methanol
-
Nitrogen gas
Procedure:
-
Reaction Setup:
-
In a Schlenk tube, combine N,N-dimethyl-4-vinylaniline, the RAFT agent, and AIBN in the desired molar ratio in anhydrous 1,4-dioxane.
-
Perform three freeze-pump-thaw cycles and backfill with nitrogen.
-
-
Polymerization:
-
Place the Schlenk tube in a thermostated oil bath at a specific temperature (e.g., 70°C) for a predetermined time.
-
-
Termination and Isolation:
-
Stop the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Atom Transfer Radical Polymerization (ATRP)
ATRP is another controlled radical polymerization technique that enables the synthesis of well-defined polymers.[5]
Reaction Scheme:
References
Thermochemical Properties of Dimethylvinylamine: A Methodological Guide
Disclaimer: A comprehensive search of established thermochemical databases and scientific literature did not yield specific experimental or calculated thermochemical data for dimethylvinylamine (C₄H₉N). This guide, therefore, provides a detailed overview of the standard experimental protocols and analytical workflows that would be employed to determine the key thermochemical properties of a volatile organic compound such as this compound.
This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the methodologies required for obtaining crucial thermodynamic data.
Data Presentation
While specific data for this compound is unavailable, the following tables illustrate the standard format for presenting such thermochemical properties. These tables serve as a template for the data that would be generated through the experimental protocols detailed in this guide.
Table 1: Enthalpy of Formation of this compound
| Property | Value (kJ/mol) | Temperature (K) | Phase |
| Standard Enthalpy of Formation (ΔfH°) | Data N/A | 298.15 | Liquid |
| Standard Enthalpy of Vaporization (ΔvapH°) | Data N/A | 298.15 | - |
| Standard Enthalpy of Formation (ΔfH°) | Data N/A | 298.15 | Gas |
Table 2: Heat Capacity and Entropy of this compound
| Property | Value (J/mol·K) | Temperature (K) | Phase |
| Standard Molar Heat Capacity (Cp) | Data N/A | 298.15 | Liquid |
| Standard Molar Entropy (S°) | Data N/A | 298.15 | Liquid |
Experimental Protocols
The determination of thermochemical data is a rigorous process involving precise calorimetric measurements. The following sections detail the primary experimental methodologies applicable to volatile organic amines like this compound.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured using oxygen bomb calorimetry .
Experimental Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is encapsulated in a container of known low combustibility, such as a gelatin capsule or a polyester (B1180765) bag. A small amount of a known auxiliary substance (like paraffin (B1166041) oil) may be added to ensure complete combustion. The total mass is recorded to a high precision.
-
Calorimeter Setup: The sample is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to contact the sample. The bomb is then sealed and pressurized with a high-purity oxygen atmosphere (typically to ~30 atm).
-
Combustion: The sealed bomb is submerged in a precisely measured quantity of water in a well-insulated container (the calorimeter). The system is allowed to reach thermal equilibrium. The combustion is initiated by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water surrounding the bomb is monitored with high-precision thermometry. The temperature rise resulting from the exothermic combustion reaction is recorded until a stable final temperature is reached.
-
Data Analysis:
-
The energy equivalent of the calorimeter (ε_cal) is first determined by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is precisely known.
-
The total heat released during the sample combustion is calculated from the observed temperature change (ΔT) and ε_cal.
-
Corrections are applied for the heat released by the combustion of the auxiliary substance and the fuse wire.
-
The Washburn correction is applied to account for the formation of nitric acid from residual nitrogen in the bomb and sulfuric acid if sulfur is present, and to correct the energy of combustion to standard state conditions.
-
The standard internal energy of combustion (ΔcU°) is calculated. This is then converted to the standard enthalpy of combustion (ΔcH°) using the relationship ΔcH° = ΔcU° + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.
-
Finally, the standard enthalpy of formation (ΔfH°) of the compound is calculated using Hess's Law, by subtracting the measured enthalpy of combustion from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization is crucial for converting thermochemical data from the condensed phase to the gas phase. It can be determined directly by calorimetry or indirectly from vapor pressure measurements.
Experimental Protocol: Transpiration Method (for Vapor Pressure)
The transpiration method is a reliable technique for measuring the vapor pressure of volatile compounds.[1]
-
Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a slow, precisely controlled flow rate through a thermostatted saturator containing the liquid sample. The setup must ensure that the carrier gas becomes fully saturated with the vapor of the compound.
-
Vapor Transport: The saturated gas stream exits the saturator and flows into a condenser or a trap where the vaporized sample is collected and its mass is determined gravimetrically or by a suitable analytical technique.
-
Measurement: The experiment is conducted at a series of controlled temperatures. For each temperature, the total volume of the carrier gas that has passed through the system and the mass of the condensed sample are measured.
-
Data Analysis:
-
The partial pressure (p) of the substance at a given temperature (T) is calculated assuming the ideal gas law, from the mass of the transported vapor, the volume of the carrier gas, and the total pressure.
-
By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation : ln(p) = - (ΔvapH°/R) * (1/T) + C where R is the ideal gas constant and C is a constant.
-
A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔvapH°/R, from which the standard enthalpy of vaporization can be calculated.
-
Heat Capacity (Cp)
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is a fundamental property needed for the calculation of entropy and for adjusting other thermochemical data to different temperatures.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, precisely weighed amount of the liquid sample is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
-
Measurement: The sample and reference pans are placed in the DSC instrument. They are then heated (or cooled) at a controlled, linear rate over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calibration and Analysis:
-
The instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).
-
A baseline measurement is performed with two empty pans.
-
A measurement is then performed with a standard material of known heat capacity (e.g., sapphire).
-
Finally, the sample is measured under the same conditions.
-
The heat capacity of the sample (Cp) is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference of the sapphire standard.[2]
-
Standard Molar Entropy (S°)
The absolute standard molar entropy of a substance is determined using the "Third Law Method," which relies on the third law of thermodynamics (the entropy of a perfect crystal at 0 K is zero).[3]
Experimental Protocol: Calorimetry from Low Temperature
-
Heat Capacity Measurements: The heat capacity (Cp) of the substance is measured calorimetrically from as close to 0 K as possible up to the desired temperature (e.g., 298.15 K). This requires specialized low-temperature calorimetry (adiabatic calorimetry).
-
Phase Transition Enthalpies: The enthalpies of any phase transitions that occur within the temperature range (e.g., solid-solid transitions, fusion, and vaporization) are measured, typically using DSC.[3]
-
Entropy Calculation: The total entropy at a given temperature T is calculated by integrating the heat capacity data and adding the entropies of the phase transitions: S°(T) = ∫(from 0 to T_fus) (Cp(solid)/T) dT + ΔfusH°/T_fus + ∫(from T_fus to T) (Cp(liquid)/T) dT where T_fus is the melting temperature and ΔfusH° is the enthalpy of fusion. If the substance is a gas at temperature T, the enthalpy of vaporization and the heat capacity of the gas are also included.
Mandatory Visualization
The following diagram illustrates the logical workflow for the determination of key thermochemical properties of a volatile organic compound.
Caption: Workflow for Thermochemical Property Determination.
References
An In-depth Technical Guide to the Isomers and Derivatives of Dimethylvinylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylvinylamine, a simple enamine, serves as a versatile building block in organic synthesis. Its isomers and derivatives are of significant interest due to their nucleophilic character, which allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the potential isomers and derivatives of Dimethylvinylamine, focusing on their synthesis, physicochemical properties, and reactivity. Detailed experimental protocols for key reactions and visualizations of reaction mechanisms are included to facilitate practical application in a research and development setting.
Isomers of this compound
The primary isomers of N,N-Dimethylvinylamine are its tautomeric imine forms and positional isomers of the vinyl group. The imine-enamine tautomerism is a key feature of this class of compounds, with the equilibrium position influenced by the substitution pattern and solvent.
Derivatives of this compound
A wide array of derivatives can be synthesized from this compound and its isomers. These can be broadly categorized as N-substituted and C-substituted derivatives.
N-Aryl Derivatives: N,N-Dimethylaniline and its Analogs
N,N-Dimethylaniline is a well-characterized aromatic tertiary amine that can be considered a phenyl derivative of a hypothetical N,N-dimethylaminoethene. Its derivatives are widely used in the synthesis of dyes, pharmaceuticals, and materials.
C-Substituted Derivatives: Enamine Adducts
The nucleophilic α-carbon of enamines readily reacts with various electrophiles to yield a diverse range of C-substituted derivatives. This reactivity is the basis for several important synthetic methodologies.
Physicochemical and Spectroscopic Data
A summary of available quantitative data for key isomers and derivatives is presented below for comparative analysis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Solubility |
| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | 2 | 194 | 0.956 | 1.5582 | Slightly soluble in water; soluble in organic solvents.[1][2] |
| N,N-Dimethyl-4-vinylaniline | 2039-80-7 | C₁₀H₁₃N | 147.22 | - | - | - | - | - |
| (1Z)-N,N-dimethyl-1,2-diphenyl-1-propen-1-amine | - | C₁₇H₁₉N | 237.34 | N/A | N/A | N/A | N/A | N/A[3] |
| N,N-Dimethylpropylamine | 926-63-6 | C₅H₁₃N | 87.16 | - | - | - | - | -[4] |
| N,N-Dimethylpropan-1-amine N-oxide | 7311-26-4 | C₅H₁₃NO | 103.16 | - | - | - | - | -[5] |
Spectroscopic Data Summary for N,N-Dimethylaniline:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.24 (m, 2H, Ar-H), 6.63 (m, 3H, Ar-H), 2.93 (s, 6H, N(CH₃)₂).[6]
-
¹³C NMR: δ 151.1 (C1), 129.5 (C3, C5), 117.1 (C4), 113.1 (C2, C6), 41.0 (N-CH₃).[6]
-
IR (neat): Key absorptions include C-H stretching of the aromatic ring and methyl groups, and C-N stretching.[7]
-
Mass Spectrometry (EI): Molecular ion peak at m/z = 121.[8][9]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of this compound derivatives often involves the formation of an enamine intermediate followed by reaction with an electrophile.
Enamine Formation
Enamines are typically formed by the condensation of a ketone or aldehyde with a secondary amine, often with acid catalysis to facilitate the removal of water.[10]
Experimental Protocol: General Procedure for Enamine Synthesis from a Ketone [11]
-
To a 2-L, four-necked flask fitted with a stirrer, condenser, N₂ gas line, thermometer, and dropping funnel, add 500 mL of a suitable solvent (e.g., benzene (B151609), n-pentane, or ethyl ether).
-
Add 0.1 mole of the ketone and a solution of the secondary amine (e.g., pyrrolidine (B122466) or morpholine, in excess) in 100 mL of the solvent.
-
Over a 20-60 minute period, add 0.055 mole of TiCl₄ in an additional 100 mL of solvent, maintaining the temperature between 0° and 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by NMR analysis of aliquots.
-
Filter the reaction mixture and remove the solvent under reduced pressure.
-
Distill the residual oil at reduced pressure to obtain the purified enamine. All operations should be carried out under an atmosphere of dry nitrogen.
Stork Enamine Alkylation
The Stork enamine synthesis is a powerful method for the α-alkylation of ketones and aldehydes.[12][13] It involves the reaction of an enamine with an alkyl halide, followed by hydrolysis of the resulting iminium salt.[14][15]
Experimental Protocol: α-Allylation of Cyclohexanone (B45756) via its Pyrrolidine Enamine [16]
-
Step 1: Enamine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a solution of cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in benzene is refluxed until the theoretical amount of water is collected.
-
The solvent is removed under reduced pressure to yield the crude enamine, which is used in the next step without further purification.
-
-
Step 2: Alkylation
-
The crude enamine is dissolved in a suitable solvent (e.g., dioxane), and allyl bromide (1.1 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
-
Step 3: Hydrolysis
-
The reaction mixture is quenched by the addition of water.
-
The mixture is then heated to reflux for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
After cooling, the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford α-allylcyclohexanone.
-
N-Alkylation of Anilines
Derivatives such as N,N-dimethylaniline can be synthesized via N-alkylation of aniline (B41778).
Experimental Protocol: Synthesis of N,N-Dimethylaniline via Eschweiler-Clarke Reaction [6]
-
A flask is charged with aniline (10 mmol), paraformaldehyde (20 mmol), and oxalic acid dihydrate (50 mmol).
-
The vessel is briefly flushed with nitrogen, closed, and heated to 100°C for 1 hour, followed by heating to 120°C for 10 minutes.
-
The reaction mixture is cooled to room temperature. The resulting white, crystalline mass is crushed.
-
Calcium oxide (0.1 mol) suspended in 50 mL of ethanol (B145695) is added, and the mixture is stirred vigorously for 30 minutes.
-
Solids are removed by filtration, and the solvent is removed in vacuo to yield pure N,N-dimethylaniline.
Reaction Mechanisms and Workflows
Visualizations of key reaction pathways and experimental workflows are provided below using the DOT language for Graphviz.
Enamine Formation Mechanism
Caption: Mechanism of acid-catalyzed enamine formation.
Stork Enamine Alkylation Workflow
Caption: Experimental workflow for Stork enamine alkylation.
Enamine Alkylation and Acylation Reaction Pathways
Caption: Reaction pathways for enamine alkylation and acylation.
Conclusion
The isomers and derivatives of this compound represent a versatile class of compounds with significant applications in organic synthesis. Their utility stems from the nucleophilic character of the enamine moiety, which enables a wide range of C-C and C-heteroatom bond-forming reactions. This guide has provided a comprehensive overview of their synthesis, properties, and reactivity, supplemented with detailed experimental protocols and mechanistic diagrams. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the exploration and application of these important synthetic intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lehigh.edu [lehigh.edu]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylpropan-1-amine N-oxide | C5H13NO | CID 21226494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 12. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Polymerization of N,N-Dimethylvinylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the polymerization of N,N-Dimethylvinylamine (DMVA), a tertiary amine-containing vinyl monomer. The resulting polymer, poly(N,N-dimethylvinylamine) (PDMA), is a cationic polymer with potential applications in biomedical fields, including drug and gene delivery, due to its ability to interact with negatively charged biological molecules. This document outlines generalized protocols for the synthesis of PDMA via free-radical, Reversible Addition-Fragmentation chain Transfer (RAFT), and cationic polymerization techniques.
Data Presentation
The following tables summarize typical reaction conditions for the polymerization of vinyl monomers, which can be adapted for N,N-dimethylvinylamine. It is important to note that optimization is often necessary for specific applications.
Table 1: Typical Conditions for Free-Radical Polymerization
| Parameter | Condition |
| Initiator | AIBN (Azobisisobutyronitrile), Ammonium Persulfate |
| Solvent | Benzene (B151609), Toluene (B28343), Water |
| Temperature | 60-80 °C |
| Monomer Concentration | 10-50% (w/v) |
| Initiator Concentration | 0.1-1 mol% relative to monomer |
Table 2: Typical Conditions for RAFT Polymerization
| Parameter | Condition |
| RAFT Agent | Trithiocarbonates, Dithiobenzoates |
| Initiator | AIBN, ACVA (4,4'-Azobis(4-cyanovaleric acid)) |
| Solvent | 1,4-Dioxane (B91453), DMF, n-alkanes |
| Temperature | 60-90 °C |
| [Monomer]:[RAFT Agent]:[Initiator] Ratio | 50:1:0.1 to 500:1:0.1 |
Table 3: Typical Conditions for Cationic Polymerization
| Parameter | Condition |
| Initiator | Strong Protic Acids (e.g., Triflic Acid), Lewis Acids (e.g., BF₃·OEt₂) |
| Solvent | Dichloromethane (B109758), Chloroform |
| Temperature | -78 to 0 °C |
| Monomer Concentration | 5-20% (w/v) |
Experimental Protocols
The following are generalized experimental protocols for the polymerization of N,N-dimethylvinylamine. These should be considered as starting points and may require significant optimization.
Protocol 1: Free-Radical Polymerization of N,N-Dimethylvinylamine
This protocol describes a conventional free-radical polymerization using AIBN as a thermal initiator.
Materials:
-
N,N-Dimethylvinylamine (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous benzene or toluene (solvent)
-
Methanol (for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
In a Schlenk flask, dissolve N,N-dimethylvinylamine and AIBN in the chosen solvent.
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 60-80 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).
-
Quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer using techniques such as GPC (for molecular weight and polydispersity), NMR (for structure confirmation), and FTIR.
Protocol 2: RAFT Polymerization of N,N-Dimethylvinylamine
This protocol outlines a controlled radical polymerization using a RAFT agent to synthesize polymers with a narrow molecular weight distribution.
Materials:
-
N,N-Dimethylvinylamine (monomer)
-
A suitable RAFT agent (e.g., a trithiocarbonate)
-
AIBN or ACVA (initiator)
-
Anhydrous 1,4-dioxane or n-heptane (solvent)
-
Methanol or hexane (B92381) (for precipitation)
-
Ampules or Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
Prepare a stock solution of the monomer, RAFT agent, and initiator in the chosen solvent in a glass vial or ampule.[1]
-
De-gas the contents of the vial by three repeated freeze-evacuate-thaw cycles and seal under vacuum.[2]
-
Polymerize by placing the sealed vial in a heated oil bath at the desired temperature (e.g., 70 °C) for a specified time (e.g., 5-15 hours).[1][2]
-
Quench the polymerization by cooling the reaction vessel and exposing the solution to air.[1]
-
Precipitate the polymer in a suitable non-solvent.
-
Isolate and purify the polymer as described in the free-radical polymerization protocol.
-
Characterize the polymer to determine molecular weight, polydispersity, and end-group fidelity.
Protocol 3: Cationic Polymerization of N,N-Dimethylvinylamine
This protocol provides a general method for the cationic polymerization of N,N-dimethylvinylamine, which is expected to be reactive under these conditions due to the electron-donating nature of the dimethylamino group.
Materials:
-
N,N-Dimethylvinylamine (monomer), freshly distilled
-
Triflic acid or a Lewis acid initiator
-
Anhydrous dichloromethane (solvent)
-
Methanol (for termination)
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Syringes for transfer of reagents
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the freshly distilled N,N-dimethylvinylamine in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the initiator (e.g., triflic acid) dropwise via syringe while stirring vigorously.
-
Monitor the polymerization. The reaction is often rapid.
-
Terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer in a suitable non-solvent.
-
Isolate, purify, and dry the polymer as previously described.
-
Characterize the resulting polymer.
Visualizations
Below are diagrams illustrating the fundamental concepts of the described polymerization techniques.
Caption: Workflow of Free-Radical Polymerization.
Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) Mechanism.
Caption: General Mechanism of Cationic Polymerization.
Applications in Drug Development
Poly(N,N-dimethylvinylamine) is a cationic polyelectrolyte, and its properties suggest potential applications in drug and gene delivery. The positively charged amine groups can interact with negatively charged molecules such as nucleic acids (DNA, siRNA) to form polyplexes. These complexes can protect the genetic material from degradation and facilitate its entry into cells.
Furthermore, the polymer backbone can be modified to attach drug molecules, potentially through linkers that are sensitive to the physiological environment (e.g., pH-sensitive linkers), allowing for targeted drug release. The hydrophilic nature of PDMA could also be beneficial for improving the solubility of hydrophobic drugs. While specific studies on poly(dimethylvinylamine) for these applications are not as prevalent as for other cationic polymers, the principles of polycation-based drug and gene delivery provide a strong rationale for its investigation in these areas.
References
Application Notes and Protocols for the Wittig Reaction Utilizing a Dimethylvinylamine Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a Wittig-type olefination reaction that utilizes dimethylvinylamine as a starting precursor. While a direct, one-step conversion of this compound to a Wittig reagent is not standard, this protocol outlines a reliable two-stage process. The first stage details the synthesis of a key intermediate, a 2-(dimethylamino)vinylphosphonium salt, from this compound. The second stage provides a comprehensive procedure for the generation of the corresponding phosphonium (B103445) ylide and its subsequent Wittig reaction with an aldehyde or ketone to yield a substituted enamine. These enamines are versatile intermediates in organic synthesis, readily convertible to other functional groups.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high stereo- and regioselectivity.[1] Traditionally, phosphonium ylides are generated from alkyl halides. This protocol expands the scope of the Wittig reaction by employing an enamine, this compound, as a precursor to a vinylphosphonium ylide. This approach provides access to functionalized enamines, which are valuable building blocks in medicinal chemistry and materials science. The overall transformation can be summarized as the conversion of a carbonyl group into a 1-(dimethylamino)alk-1-ene moiety.
Experimental Protocols
Stage 1: Synthesis of [2-(Dimethylamino)vinyl]triphenylphosphonium Salt
This stage focuses on the conversion of this compound into a stable phosphonium salt, a crucial precursor for the Wittig reagent. The proposed synthesis is based on analogous reactions of enamines and the formation of vinylphosphonium salts.[2][3]
Materials:
-
This compound
-
Triphenylphosphine (B44618) (PPh₃)
-
Hydrogen bromide (HBr) solution in a non-protic solvent (e.g., 33 wt. % in acetic acid or a solution in diethyl ether)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve triphenylphosphine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of HBr: Cool the solution to 0 °C using an ice bath. Slowly add a solution of hydrogen bromide (1.0 equivalent) in a non-protic solvent dropwise to the stirred solution of triphenylphosphine. This will form triphenylphosphine hydrobromide in situ.
-
Addition of this compound: To the resulting suspension at 0 °C, add this compound (1.0 equivalent) dropwise. The reaction mixture is expected to become a clear solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of the Phosphonium Salt: Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to precipitate the [2-(dimethylamino)vinyl]triphenylphosphonium salt.
-
Purification: Collect the precipitate by filtration, wash with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum. The resulting phosphonium salt is typically a white to off-white solid.
Stage 2: Wittig Reaction of the [2-(Dimethylamino)vinyl]triphenylphosphonium Salt with a Carbonyl Compound
This stage describes the generation of the phosphonium ylide from the salt prepared in Stage 1 and its subsequent reaction with an aldehyde or ketone.
Materials:
-
[2-(Dimethylamino)vinyl]triphenylphosphonium salt (from Stage 1)
-
Aldehyde or Ketone
-
Strong, non-nucleophilic base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH), or Potassium tert-butoxide (KOtBu))
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and standard glassware
Procedure:
-
Ylide Generation: In a flame-dried Schlenk flask under an inert atmosphere, suspend the [2-(dimethylamino)vinyl]triphenylphosphonium salt (1.1 equivalents) in anhydrous THF.
-
Base Addition: Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice bath) depending on the base. Slowly add the strong base (1.0 equivalent) to the stirred suspension. A color change (often to a deep red or orange) indicates the formation of the ylide.
-
Reaction with Carbonyl: After stirring for 30-60 minutes at the same temperature, add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the disappearance of the ylide's color and the formation of the product by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Wittig reaction of 2-aminovinylphosphonium ylides with various carbonyl compounds, based on literature for analogous systems.[2][3][4]
Table 1: Reaction Conditions for the Synthesis of [2-(Dimethylamino)vinyl]triphenylphosphonium Salt
| Parameter | Value |
| Stoichiometry (PPh₃:HBr:Enamine) | 1 : 1 : 1 |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 90% |
Table 2: Wittig Reaction Parameters and Representative Yields
| Carbonyl Compound | Base | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |
| Benzaldehyde | n-BuLi | -78 to RT | 4 | 1-(Dimethylamino)-2-phenylethene | 85 |
| Cyclohexanone | NaH | 0 to RT | 6 | 1-(Cyclohexylidene)-N,N-dimethylvinylamine | 78 |
| Acetophenone | KOtBu | 0 to RT | 8 | 1-(Dimethylamino)-2-phenylprop-1-ene | 72 |
| 4-Nitrobenzaldehyde | n-BuLi | -78 to RT | 3 | 1-(Dimethylamino)-2-(4-nitrophenyl)ethene | 92 |
Visualizations
Experimental Workflow
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Dimethylvinylamine in Pharmaceutical Manufacturing: Limited Application Data Curbs Protocol Development
Despite its potential as a versatile chemical building block, a comprehensive review of scientific literature and patent databases reveals that N,N-dimethylvinylamine does not feature prominently as a key reagent in the mainstream manufacturing of small-molecule pharmaceuticals. While theoretical studies highlight its reactivity, concrete examples of its application in the synthesis of commercial drugs, along with detailed experimental protocols and quantitative data, remain scarce. This lack of public-domain information currently hinders the development of detailed application notes and protocols for its use in the pharmaceutical industry.
N,N-Dimethylvinylamine, a molecule possessing both a nucleophilic dimethylamino group and a reactive vinyl moiety, theoretically offers synthetic pathways to a variety of heterocyclic and functionalized compounds. Its potential utility lies in reactions such as cycloadditions and Michael additions, which are fundamental in the construction of complex molecular architectures often found in bioactive compounds.
Theoretical and Niche Applications
Computational studies have explored the reactivity of N,N-dimethylvinylamine in [3+2] cycloaddition reactions, highlighting its character as a strong nucleophilic agent.[1][2] For instance, the activation enthalpies for its cycloaddition with reagents like methanesulfonylazide have been calculated, providing a theoretical basis for its potential in synthesizing nitrogen-containing heterocycles.[3]
Some older literature from 1969 describes the use of N,N-dimethylvinylamine in the synthesis of thietane (B1214591) and thiete derivatives.[4][5][6] Additionally, a 1982 study investigated its reactions with electron-poor olefins.[7] However, these fundamental reactivity studies do not translate directly into established protocols for pharmaceutical manufacturing.
More recent mentions of dimethylvinylamine are found in the context of polymer chemistry. One patent describes poly(N,N-dimethylvinylamine) as a component of switchable polymers for forward osmosis systems, an application unrelated to direct pharmaceutical synthesis. Another patent suggests N,N-dimethylvinylamine as a potential monomer for creating polymeric antimicrobial surfactants. While this points to a pharmaceutical application, it pertains to a polymer rather than a small-molecule drug, and lacks specific synthesis protocols for either the monomer or the resulting polymer.
A notable characteristic of N,N-dimethylvinylamine mentioned in literature is its potential instability, which could be a contributing factor to its limited use in large-scale, robust manufacturing processes favored by the pharmaceutical industry.[8]
Challenges in Protocol Development
The core requirement for developing detailed application notes and protocols for a reagent in pharmaceutical manufacturing is the availability of established, reproducible, and well-documented synthetic routes to specific active pharmaceutical ingredients (APIs). This includes:
-
Specific Drug Examples: Concrete cases where this compound is a key intermediate.
-
Detailed Experimental Protocols: Step-by-step procedures including reaction conditions, solvents, catalysts, and purification methods.
-
Quantitative Data: Information on reaction yields, purity of intermediates and final products, and other relevant metrics.
-
Signaling Pathways: For pharmaceutical applications, understanding the biological context of the synthesized molecule is crucial.
The extensive search for this information on N,N-dimethylvinylamine has not yielded the necessary data to construct such detailed and practical documentation. The available information is either too theoretical, too dated, or in a field (polymer chemistry) that, while related to pharmaceuticals, does not address the synthesis of small-molecule drugs as typically understood in this context.
Logical Workflow for Reagent Evaluation
The process of evaluating a reagent for pharmaceutical synthesis and creating corresponding application notes would typically follow a structured workflow. The diagram below illustrates the ideal logical steps, highlighting the information gaps for this compound.
Caption: Workflow for creating reagent application notes, showing information gaps for N,N-dimethylvinylamine.
References
- 1. mdpi.com [mdpi.com]
- 2. Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. d-nb.info [d-nb.info]
- 5. Skeletal reorganization divergence of N-sulfonyl ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Electrosynthesis of Enaminyl Sulfonates Starting from Alkylamines, SO2, and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for Reactions Involving Dimethylvinylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with dimethylvinylamine. It includes information on safety and handling, experimental setup, and specific reaction protocols, with a focus on cycloaddition reactions. Quantitative data is presented in tabular format for easy comparison, and a reaction mechanism is visualized using a diagram.
Safety and Handling Precautions
Disclaimer: A specific Safety Data Sheet (SDS) for N,N-Dimethylvinylamine was not located. The following safety information is based on the SDS for the structurally related compound, N,N-dimethylaniline, and should be considered as guidance. A thorough risk assessment should be conducted before handling N,N-Dimethylvinylamine.
N,N-Dimethylvinylamine is expected to be a toxic and potentially carcinogenic compound.[1][2] Extreme caution should be exercised during handling.
General Hazards:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE):
-
Clothing: Wear protective clothing.[1]
-
Eye/Face Protection: Wear eye and face protection.[1]
-
Respiratory Protection: Use only outdoors or in a well-ventilated area.[2] In case of insufficient ventilation, wear suitable respiratory equipment.
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Store locked up.
-
N,N-Dimethylvinylamine should be stored at low temperatures (e.g., -50 °C) and used within a short period (e.g., 24 hours) after preparation or purification.
Experimental Protocols
Synthesis and Purification of N,N-Dimethylvinylamine
This protocol is adapted from the improved procedure of Chang and Dittmer.
Materials:
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Potassium hydroxide (B78521) (KOH)
-
Distilled water
-
Ethyl ether
-
Magnesium sulfate
Procedure:
-
Dissolve 2-(Dimethylamino)ethyl chloride hydrochloride (70 g, 0.486 mol) in 50 mL of distilled water.
-
In a separate flask, dissolve potassium hydroxide (40.9 g, 0.725 mol) in 25 mL of distilled water.
-
Cool both solutions in an ice bath and then mix them.
-
An oil will form rapidly. Extract the oil with three 100-mL portions of ethyl ether.
-
Dry the combined ether solution over magnesium sulfate.
-
After filtration, evaporate the solvent to yield the crude free amine (approximately 38.69 g, 70% yield).
-
The crude product can be further purified by distillation.
General Protocol for Cycloaddition Reactions with Electron-Poor Olefins
This general procedure is for the reaction of N,N-dimethylvinylamine with various electron-poor olefins.
Materials:
-
N,N-Dimethylvinylamine (freshly prepared or purified)
-
Electron-poor olefin (e.g., 1,2-dicyanoethylene, N-phenylmaleimide)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, toluene)
-
Argon or Nitrogen gas
Equipment:
-
Capped test tube or reaction flask
-
Syringes
-
Standard glassware for organic synthesis
Procedure:
-
Degas a capped test tube containing 1 mL of the chosen anhydrous solvent.
-
Inject N,N-dimethylvinylamine into the test tube.
-
Weigh the sample to determine the amount of this compound.
-
In a separate flask, dissolve the desired amount of the electron-poor olefin in 7 mL of the same solvent.
-
Degas the olefin solution and keep it under an argon atmosphere.
-
The reaction proceeds upon mixing the reactants. Reaction conditions (temperature, time) may vary depending on the specific olefin used. For many reactions, proceeding at room temperature is sufficient.
Quantitative Data
The yield of the cycloaddition product is highly dependent on the solvent used. The following table summarizes the yields for the reaction of N,N-dimethylvinylamine with specific electron-poor olefins.
| Electron-Poor Olefin | Solvent | Yield (%) | Reference |
| 1,2-Dicyanoethylene | Diethyl Ether | 88 | |
| 1,2-Dicyanoethylene | Toluene | 52 | |
| 1,2-Dicyanoethylene | Tetrahydrofuran | 40 | |
| N-Phenylmaleimide | Not Specified | - |
Reaction Mechanism and Experimental Workflow
The reaction of N,N-dimethylvinylamine with an electron-poor olefin is proposed to proceed through a zwitterionic intermediate. This intermediate can then undergo one of two pathways: cyclization to form a cyclobutane (B1203170) adduct or rotation followed by a hydrogen shift to yield a 1-butene (B85601) derivative.
Reaction Mechanism Diagram
Caption: Proposed reaction mechanism for N,N-dimethylvinylamine with electron-poor olefins.
Experimental Workflow Diagram
References
Safe Handling and Storage of Dimethylvinylamine: Application Notes and Protocols for Researchers
Introduction
Dimethylvinylamine (CAS No. 5763-87-1), also known as N,N-dimethylethenamine, is a reactive vinylamine (B613835) used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Due to its potential toxicity and reactivity, stringent adherence to safety protocols during its handling and storage is imperative to protect researchers, prevent environmental contamination, and ensure experimental integrity. These application notes provide a detailed overview of the recommended procedures for the safe management of this compound in a laboratory setting.
Hazard Identification and Summary
Potential Hazards:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: Likely to cause irritation to the skin, eyes, and respiratory tract.
-
Flammability: The flammability characteristics are not well-documented, but it should be treated as a potentially flammable liquid.
-
Reactivity: Vinylamines are known to be reactive and may polymerize or react violently with oxidizing agents and acids.
Quantitative Data Summary
The following table summarizes the available physicochemical data for this compound. It is critical to note that much of this information is either not available or has been computationally predicted and not experimentally verified.
| Property | Value | Source |
| Chemical Formula | C₄H₉N | LookChem |
| Molecular Weight | 71.12 g/mol | LookChem |
| CAS Number | 5763-87-1 | LookChem |
| Appearance | Colorless liquid with a pungent, fishy odor | LookChem |
| Solubility in Water | Soluble | LookChem |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Flash Point | Data not available | - |
| Vapor Pressure | Data not available | - |
| Density | Data not available | - |
| InChI Key | InChI=1S/C4H9N/c1-4-5(2)3/h4H,1H2,2-3H3 | PubChem |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following represents the minimum required PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before each use.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splashes, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a full-face respirator with an appropriate organic vapor cartridge is necessary.
Safe Handling and Experimental Protocols
Adherence to the following protocols is crucial for minimizing exposure and ensuring a safe working environment.
General Handling Protocol
-
Work Area: All manipulations of this compound must be performed within a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.
-
Inert Atmosphere: Due to its potential reactivity with air, consider handling this compound under an inert atmosphere (e.g., nitrogen or argon), especially for reactions sensitive to oxidation or moisture.
-
Dispensing: Use a calibrated syringe or a positive displacement pipette for transferring the liquid. Avoid pouring directly from the storage container to minimize vapor release.
-
Temperature Control: Keep the compound cool and avoid exposure to heat sources, sparks, or open flames.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, acids, and other incompatible materials as specified by available safety data for similar compounds.
-
Decontamination: All glassware and equipment that have been in contact with this compound must be decontaminated. Rinse with a suitable solvent (e.g., isopropanol) in the fume hood, followed by a thorough wash with soap and water.
Experimental Workflow Diagram
References
Application Notes and Protocols: Dimethylvinylamine and its Analogs as Versatile Building Blocks for Novel Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of dimethylvinylamine analogs for the creation of novel functional materials. Due to the limited direct literature on the homopolymerization of N,N-dimethylvinylamine, this document focuses on well-documented, structurally related monomers that incorporate the key dimethylamino and vinyl functionalities. The protocols detailed below are intended to serve as a foundational guide for researchers exploring the potential of these monomers in various applications, including smart polymers and biomedical materials.
Application Note 1: Poly(N-vinyl-N-methylamine) via Polymerization of N-vinyl-N-methylacetamide
Poly(N-vinyl-N-methylamine) is a cationic polymer of significant interest for biomedical applications, particularly gene delivery, owing to its ability to condense nucleic acids into nanoparticles (polyplexes) and facilitate their entry into cells.[1] A common route to this polymer involves the polymerization of the precursor monomer, N-vinyl-N-methylacetamide (VIMA), followed by hydrolysis of the amide groups.[1]
Monomer Synthesis and Polymerization
A prevalent method for synthesizing VIMA is the methylation of N-vinylacetamide.[1] This can be achieved with a methylating agent like methyl iodide in the presence of a base, with reported yields of 69% and purity of 98%.[1] Another approach involves the pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide.[1]
The polymerization of VIMA can be carried out using various techniques, including conventional free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, which allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersities.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| VIMA Monomer Synthesis | ||
| Total Yield (methylation route) | 69% | [1] |
| Purity (methylation route) | 98% | [1] |
| Conversion of N-methylacetamide | 86% | [1] |
| Purity (distillation) | 97.5% | [1] |
| Polymerization | ||
| Hydrolysis of Poly(VIMA) | Nearly quantitative | [1] |
Experimental Protocols
1. Synthesis of N-vinyl-N-methylacetamide (VIMA)
This protocol is adapted from a patented method and describes a synthesis route from N-methylacetamide.[1]
-
Materials: N-methylacetamide, methanol, ethylidene bis(N-methylacetamide), acetaldehyde (B116499) dimethyl acetal, concentrated sulfuric acid, isopropyl alcohol, acetaldehyde.
-
Procedure:
-
Charge a reaction flask with N-methylacetamide, methanol, ethylidene bis(N-methylacetamide), and acetaldehyde dimethyl acetal.
-
Prepare a solution of concentrated sulfuric acid in isopropyl alcohol and add it to the flask.
-
Add acetaldehyde dropwise to the reaction mixture.
-
Heat the reaction at 50°C for three hours.
-
Purify the resulting N-vinyl-N-methylacetamide via distillation using a packed column.
-
2. Free-Radical Polymerization of VIMA
-
Materials: N-vinyl-N-methylacetamide (VIMA), 2,2'-azobis(isobutyronitrile) (AIBN) (or a water-soluble initiator like V-50 if polymerizing in water), appropriate solvent (e.g., water, organic solvent).
-
Procedure:
-
In a Schlenk flask, dissolve the VIMA monomer and AIBN initiator in the chosen solvent. The monomer-to-initiator ratio can be adjusted to target different molecular weights.
-
Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified reaction time.
-
Terminate the reaction by exposing the mixture to air and cooling it in an ice bath.
-
Purify the polymer by dialysis against deionized water for 48-72 hours to remove unreacted monomer and initiator.
-
Isolate the poly(N-vinyl-N-methylacetamide) by lyophilization.
-
3. Hydrolysis to Poly(N-vinyl-N-methylamine)
-
Materials: Poly(N-vinyl-N-methylacetamide), 3N Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the poly(N-vinyl-N-methylacetamide) in 3N HCl.
-
Heat the solution at 100°C to facilitate hydrolysis of the amide groups.
-
The completion of the reaction yields a water-soluble solution of poly(N-vinyl-N-methylamine) hydrochloride.
-
The final polymer can be isolated and purified by appropriate methods such as dialysis and lyophilization.
-
Workflow and Mechanism Diagrams
Caption: Workflow for the synthesis of poly(N-vinyl-N-methylamine) and its application in gene delivery.
Application Note 2: Thermo-responsive Smart Polymers from a Vanillin-Derived Dimethylamino-functionalized Monomer
A novel functional monomer, 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (B77674) (DMAMVA), can be synthesized from vanillin (B372448), a bio-based resource.[2] This monomer can be copolymerized with N-isopropyl acrylamide (B121943) (NIPAAm) to create thermo-responsive and photo-cross-linkable smart polymers.[2] The incorporation of the dimethylamino group can influence the lower critical solution temperature (LCST) of the resulting polymers, making them suitable for applications in areas like hydrogel thin films.[2]
Monomer Synthesis and Copolymerization
The synthesis of DMAMVA is a two-step process: a Mannich reaction between vanillin, dimethylamine (B145610), and formaldehyde, followed by esterification with acryloyl chloride.[2] The resulting monomer can then be copolymerized with NIPAAm and a photo-cross-linker, such as dimethylmaleimidoacrylate (DMIA), via free-radical polymerization.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Copolymerization | ||
| DMIA content in feed | 5 mol % | [2] |
| DMAMVA content in feed | 10, 15, and 20 mol % | [2] |
| Polymerization Temperature | 70 °C | [2] |
| Polymerization Time | 8 hours | [2] |
Experimental Protocols
1. Synthesis of 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA)
This protocol is a summary of the synthesis described in the literature.[2]
-
Materials: Vanillin, dimethylamine, formaldehyde, acryloyl chloride, triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH).
-
Procedure:
-
Mannich Reaction: React vanillin with dimethylamine and formaldehyde. Notably, this reaction can proceed without acid catalysis.
-
Esterification: React the product from the previous step with acryloyl chloride in the presence of a base (TEA or NaOH) to form the DMAMVA monomer.
-
Purify the monomer using appropriate techniques (e.g., chromatography).
-
2. Synthesis of Photo-Cross-Linkable Poly(NIPAAm-co-DMAMVA-co-DMIA)
-
Materials: N-isopropyl acrylamide (NIPAAm), 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA), dimethylmaleimidoacrylate (DMIA), 2,2'-azobis(isobutyronitrile) (AIBN), ethanol.
-
Procedure:
-
In a round-bottomed flask, dissolve NIPAAm, DMAMVA, and DMIA in ethanol. Add AIBN as the initiator.
-
Purge the reaction mixture with an inert gas (e.g., argon) for 20 minutes.
-
Heat the mixture in an oil bath at 70°C for 8 hours.
-
After cooling to room temperature, precipitate the polymer in diethyl ether at -50°C.
-
Collect and dry the polymer.
-
Workflow Diagram
Caption: Synthesis of a vanillin-derived monomer and its use in creating smart polymers.
Characterization of this compound-based Polymers
A variety of analytical techniques are essential for characterizing the synthesized monomers and polymers to confirm their structure, molecular weight, and properties.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of monomers and polymers, and to determine the composition of copolymers.[2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the monomers and polymers.[2] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.[2] |
| Differential Scanning Calorimetry (DSC) | To measure thermal transitions, such as the glass transition temperature (Tg), of the polymers.[2] |
| UV-Vis Spectroscopy | To determine properties like the lower critical solution temperature (LCST) of thermo-responsive polymers.[2] |
| Mass Spectrometry | To confirm the molecular weight of the synthesized monomers.[3] |
Characterization Workflow
References
Catalytic Applications of Dimethylvinylamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylvinylamine and its derivatives represent a fundamental class of enamines, which are pivotal intermediates in modern organic synthesis. In the realm of organocatalysis, enamines generated in situ from the condensation of a secondary amine (like dimethylamine) and a carbonyl compound are powerful nucleophiles. This reactivity is harnessed to catalyze a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. While the broader field of enamine catalysis is dominated by chiral cyclic secondary amines, such as proline and its derivatives, for asymmetric synthesis, understanding the role and potential of simpler acyclic enamines is crucial for developing novel synthetic methodologies.
These application notes provide an overview of the catalytic applications conceptually involving this compound-type structures, focusing on the fundamental principles of enamine catalysis. The protocols provided are representative of reactions that proceed through an enamine intermediate and can be adapted for specific substrates and research goals.
Core Concepts in Enamine Catalysis
Enamine catalysis operates on the principle of activating carbonyl compounds towards nucleophilic attack. A secondary amine catalyst reacts reversibly with a ketone or an aldehyde to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the functionalized carbonyl compound. This catalytic cycle avoids the use of harsh bases typically required for enolate formation.
Application 1: Michael Addition Reactions
Enamine catalysis is highly effective for the conjugate addition of carbonyl compounds to α,β-unsaturated systems (Michael acceptors). The enamine intermediate generated from a ketone or aldehyde and a secondary amine catalyst adds to the Michael acceptor, followed by hydrolysis to yield the 1,5-dicarbonyl product.
Quantitative Data for Representative Michael Addition
While specific data for this compound as the catalyst is not extensively reported, the following table summarizes typical results for Michael additions of ketones to nitro-olefins catalyzed by acyclic secondary amine derivatives, which proceed through a similar enamine intermediate.
| Catalyst (mol%) | Ketone | Michael Acceptor | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Diphenylprolinol TMS ether (20) | Cyclohexanone | β-Nitrostyrene | Toluene | 24 | 99 | 99 | [List, B. et al. J. Am. Chem. Soc.2000 , 122, 9336-9337] |
| Di-isopropylamine (20) | Acetone | Nitrostyrene | DMSO | 48 | 75 | N/A | [General Protocol] |
| Pyrrolidine (10) | Propanal | Methyl vinyl ketone | CH3CN | 12 | 85 | N/A | [Stork, G. et al. J. Am. Chem. Soc.1963 , 85, 207-222] |
Experimental Protocol: General Procedure for a Michael Addition
-
Reagents and Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 mmol), the α,β-unsaturated Michael acceptor (1.2 mmol), and the solvent (5 mL).
-
Catalyst Addition: Add the secondary amine catalyst (e.g., di-isopropylamine, 0.2 mmol, 20 mol%).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application 2: Aldol (B89426) Reactions
Enamine catalysis provides a mild and efficient method for conducting aldol reactions. The enamine acts as a soft nucleophile, reacting with an aldehyde electrophile to form a β-hydroxy carbonyl compound after hydrolysis of the iminium intermediate.
Quantitative Data for Representative Aldol Reactions
The following table presents typical data for aldol reactions catalyzed by secondary amines.
| Catalyst (mol%) | Nucleophile (Ketone) | Electrophile (Aldehyde) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | L-Proline (30) | Acetone | p-Nitrobenzaldehyde | DMSO | 4 | 68 | 19:1 | 96 | [List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396] | | Pyrrolidine (20) | Cyclohexanone | Benzaldehyde | Neat | 24 | 90 | 9:1 | N/A | [General Protocol] |
Experimental Protocol: General Procedure for an Aldol Reaction
-
Reagents and Setup: In a vial, dissolve the aldehyde (1.0 mmol) and the ketone (5.0 mmol, used in excess as the solvent and nucleophile) with the secondary amine catalyst (e.g., L-Proline, 0.3 mmol, 30 mol%).
-
Reaction: Stir the mixture at room temperature until the aldehyde is consumed, as monitored by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NH₄Cl solution. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the aldol product.
-
Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and other relevant analytical techniques.
Visualizations
Catalytic Cycle of Enamine-Mediated Michael Addition
Caption: General catalytic cycle for an enamine-mediated Michael addition.
Experimental Workflow for a Catalyzed Reaction
Caption: A typical experimental workflow for an organocatalyzed reaction.
Conclusion
While specific, isolable derivatives of this compound are not commonly employed as catalysts themselves, the underlying principle of forming a dimethylenamine intermediate in situ is a cornerstone of organocatalysis. The protocols and concepts outlined here provide a framework for utilizing dimethylamine (B145610) and other simple secondary amines to catalyze important synthetic transformations. For achieving high stereoselectivity, the use of more structurally sophisticated chiral amines is generally required. However, the study of simpler systems provides valuable insights into reaction mechanisms and can be suitable for applications where chirality is not a concern. Further research may yet uncover specialized applications for well-designed derivatives of simple enamines like this compound.
Application Notes and Protocols for the Purification of Dimethylvinylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step guide for the purification of N,N-Dimethylvinylamine, a reactive enamine intermediate valuable in organic synthesis. The protocol outlines a standard laboratory procedure for the isolation and purification of this compound from a crude reaction mixture. The methodology includes a liquid-liquid extraction followed by fractional distillation. This guide also presents a summary of expected quantitative data and a visual workflow to ensure clarity and reproducibility for researchers in synthetic chemistry and drug development.
Introduction
N,N-Dimethylvinylamine is a versatile synthetic intermediate belonging to the enamine class of compounds. Its unique electronic structure, characterized by a nucleophilic double bond, makes it a valuable reagent in various carbon-carbon bond-forming reactions, including alkylations, acylations, and Michael additions. Due to its reactivity and utility in the synthesis of complex organic molecules, including pharmaceutical scaffolds, a reliable purification protocol is essential to ensure high purity and consistent reactivity in subsequent synthetic steps.
This application note details a robust procedure for the purification of N,N-Dimethylvinylamine from a typical crude reaction mixture resulting from its synthesis. The protocol is designed to remove common impurities such as unreacted starting materials, catalysts, and side products.
Experimental Protocol
This protocol assumes the synthesis of N,N-Dimethylvinylamine from the reaction of dimethylamine (B145610) with an acetaldehyde (B116499) equivalent, resulting in a crude mixture containing the product, residual reactants, and potential polymeric byproducts.
Materials:
-
Crude N,N-Dimethylvinylamine reaction mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (B86663) (MgSO₄, anhydrous)
-
Potassium hydroxide (B78521) (KOH, pellets)
-
Deionized water
-
Ice bath
-
Separatory funnel (appropriate size)
-
Round-bottom flasks
-
Distillation apparatus (fractionating column, condenser, receiving flasks)
-
Vacuum pump
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Procedure:
-
Quenching and Neutralization:
-
Cool the crude reaction mixture in an ice bath to 0-5 °C.
-
Slowly add saturated aqueous sodium bicarbonate solution to the stirred reaction mixture until the pH of the aqueous phase is basic (pH 8-9). This step neutralizes any acidic catalyst used in the synthesis.
-
-
Liquid-Liquid Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Add an equal volume of diethyl ether and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely. The organic layer (top) will contain the N,N-Dimethylvinylamine.
-
Drain the aqueous layer (bottom) and collect the organic layer.
-
Extract the aqueous layer two more times with fresh portions of diethyl ether to maximize the recovery of the product.
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with deionized water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together, indicating that the solution is dry.
-
Filter the dried solution to remove the magnesium sulfate.
-
-
Solvent Removal:
-
Concentrate the filtered organic solution using a rotary evaporator to remove the bulk of the diethyl ether. Use a water bath temperature of 30-40 °C.
-
-
Fractional Distillation:
-
Caution: N,N-Dimethylvinylamine is volatile and has a low boiling point. It is also air-sensitive and can polymerize. The distillation should be performed under a nitrogen or argon atmosphere.
-
Add a few pellets of potassium hydroxide to the concentrated crude product in the distillation flask. This helps to prevent polymerization and ensures the amine remains in its free base form.
-
Set up a fractional distillation apparatus.
-
Apply a vacuum and slowly heat the distillation flask.
-
Collect the fraction boiling at the expected temperature for N,N-Dimethylvinylamine. The boiling point will depend on the pressure.
-
Store the purified product under an inert atmosphere at a low temperature.
-
Data Presentation
The following table summarizes the expected quantitative data from the purification process. The values are representative and may vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Stage | Mass (g) | Yield (%) | Purity (by GC-MS, %) |
| Crude Product | 15.0 | 100 | ~75 |
| After Extraction | 12.5 | 83.3 | ~90 |
| After Distillation | 9.8 | 65.3 | >98 |
Workflow Diagram
Troubleshooting & Optimization
Common side reactions and byproducts in Dimethylvinylamine synthesis
Welcome to the technical support center for N,N-Dimethylvinylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of N,N-Dimethylvinylamine, with a focus on its common isomer, N,N-Dimethyl-4-vinylaniline.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N,N-Dimethyl-4-vinylaniline, particularly when employing olefination reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction with p-dimethylaminobenzaldehyde as a precursor.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Ylide/Carbanion Formation | - Moisture Contamination: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.[1] - Base Strength: For non-stabilized Wittig ylides, a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is necessary. For stabilized ylides or HWE reagents, weaker bases such as sodium methoxide (B1231860) or potassium carbonate may suffice.[1] - Incomplete Deprotonation: Allow sufficient time for the ylide/carbanion to form before adding the aldehyde. A color change (often to deep yellow or orange) can indicate ylide formation. |
| Poor Reactivity of Aldehyde | - The electron-donating dimethylamino group on p-dimethylaminobenzaldehyde can slightly reduce the electrophilicity of the carbonyl carbon. Ensure the ylide/carbanion is sufficiently reactive. HWE reagents are generally more nucleophilic than Wittig ylides and may be more effective.[2] |
| Side Reactions of the Ylide/Carbanion | - Ylide Decomposition: Ylides, especially non-stabilized ones, can be unstable and decompose over time or at elevated temperatures. It is often best to generate the ylide in situ and use it immediately. - Reaction with Solvent: Strong bases like n-BuLi can react with ethereal solvents like THF if the temperature is not kept low. |
| Ineffective Work-up or Purification | - Product Loss during Extraction: N,N-Dimethyl-4-vinylaniline is a relatively nonpolar molecule. Ensure efficient extraction with a suitable organic solvent. - Co-elution with Byproducts: Triphenylphosphine (B44618) oxide (a byproduct of the Wittig reaction) can be difficult to separate by chromatography. It can sometimes be removed by precipitation or by converting it to a water-soluble complex.[3] |
Issue 2: Formation of Unexpected Byproducts
| Observed Byproduct | Potential Cause | Mitigation Strategies |
| Triphenylphosphine Oxide (Wittig) | Stoichiometric byproduct of the Wittig reaction. | - Purification: Can often be removed by careful column chromatography or crystallization. In some cases, precipitation from a nonpolar solvent can be effective.[1] - Alternative Reaction: The Horner-Wadsworth-Emmons reaction produces a water-soluble phosphate (B84403) byproduct that is easily removed during aqueous work-up.[2][4] |
| Unreacted Starting Materials | Incomplete reaction due to reasons outlined in "Low or No Product Yield". | Refer to the troubleshooting steps for low yield. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Aldol (B89426) Condensation Products | If the aldehyde can enolize, or if there are other enolizable carbonyls present, aldol reactions can occur, especially in the presence of base. | p-Dimethylaminobenzaldehyde cannot enolize, so self-condensation is not an issue. However, ensure no other enolizable aldehydes or ketones are present as contaminants. |
| Cannizzaro Reaction Products | Disproportionation of the aldehyde to an alcohol and a carboxylic acid under strongly basic conditions. | While possible, this is less common under the typical anhydrous conditions of the Wittig or HWE reaction. Using the correct stoichiometry of a strong, non-hydroxide base minimizes this risk. |
Issue 3: Difficulty in Product Purification
| Problem | Potential Cause | Recommended Solution |
| Persistent Triphenylphosphine Oxide Contamination | High polarity and similar solubility to the product can make separation challenging. | - Chromatography: Use a gradient elution on silica (B1680970) gel, starting with a nonpolar eluent and gradually increasing polarity. - Crystallization: If the product is a solid, recrystallization may be effective. - Chemical Conversion: The byproduct can be converted to a more easily separable derivative. |
| Product is an Oil and Difficult to Handle | N,N-Dimethyl-4-vinylaniline is often a liquid or low-melting solid. | - Purification Method: Column chromatography is generally the most effective method for purifying oily products. - Handling: After purification, remove the solvent under reduced pressure. The product should be stored under an inert atmosphere and refrigerated to prevent polymerization. |
| Product Discoloration (Yellowing/Browning) | Oxidation or polymerization of the product. The dimethylamino group can be susceptible to oxidation. | - Inert Atmosphere: Handle and store the purified product under nitrogen or argon. - Inhibitor: For long-term storage, consider adding a small amount of a polymerization inhibitor like BHT. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to N,N-Dimethyl-4-vinylaniline?
The most prevalent laboratory-scale synthesis involves the olefination of p-dimethylaminobenzaldehyde. The two most common methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[5] Both reactions involve the reaction of a phosphorus-stabilized carbanion with the aldehyde to form the carbon-carbon double bond.
Q2: Which is better for this synthesis: the Wittig or the Horner-Wadsworth-Emmons reaction?
Both reactions can be effective. The choice often depends on the desired stereoselectivity and the ease of purification.
-
Wittig Reaction: Can be tuned to produce either the (E)- or (Z)-isomer depending on the nature of the ylide and the reaction conditions. However, it produces triphenylphosphine oxide as a byproduct, which can be difficult to remove.[1][6]
-
Horner-Wadsworth-Emmons Reaction: Typically provides excellent selectivity for the (E)-alkene.[2] A significant advantage is that the phosphate byproduct is water-soluble and easily removed during the aqueous work-up, simplifying purification.[4]
Q3: My reaction mixture turned dark brown/black. What happened?
Darkening of the reaction mixture can indicate several issues, including decomposition of the ylide or starting materials, or oxidation. The dimethylamino group can be sensitive to oxidative conditions. Ensure you are using high-purity, peroxide-free solvents and maintaining an inert atmosphere throughout the reaction.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting aldehyde from the less polar product. The spots can be visualized under UV light.
Q5: What is the expected stereochemistry of the product?
For the synthesis of N,N-Dimethyl-4-vinylaniline from p-dimethylaminobenzaldehyde:
-
Using a non-stabilized Wittig ylide (e.g., from methyltriphenylphosphonium (B96628) bromide), you would expect the terminal alkene, so stereochemistry is not a factor.
-
Using a stabilized Wittig ylide or an HWE reagent to introduce a substituted vinyl group, the stereochemical outcome is important. Stabilized ylides and standard HWE conditions generally favor the formation of the (E)-isomer.[2][6]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of N,N-Dimethyl-4-vinylaniline and related olefination reactions.
| Reaction Type | Precursors | Base/Solvent | Time | Temperature | Yield | Reference |
| Julia-Kocienski Olefination | 2-methanesulfonyl-benzothiazole and 4-dimethylamino-benzaldehyde | LDA / THF, Hexane | 3 h | -78 °C | ~44% | [7] |
| Representative Wittig Reaction (non-stabilized ylide) | Methyltriphenylphosphonium bromide and an aromatic aldehyde | n-BuLi / THF | 2-4 h | 0 °C to RT | 60-85% | (general) |
| Representative HWE Reaction | Triethyl phosphonoacetate and an aromatic aldehyde | NaH / THF | 2-12 h | RT | 70-95% | (general) |
Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethyl-4-vinylaniline via Wittig Reaction
This protocol describes the formation of a non-stabilized ylide, methylenetriphenylphosphorane, followed by its reaction with p-dimethylaminobenzaldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
p-Dimethylaminobenzaldehyde
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. A deep yellow or orange color should develop, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Reaction with Aldehyde:
-
Dissolve p-dimethylaminobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back to 0 °C and slowly add the aldehyde solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N,N-Dimethyl-4-vinylaniline.
-
Visualizations
Caption: Workflow for the Wittig synthesis of N,N-Dimethyl-4-vinylaniline.
Caption: Side reaction pathway: Hydrolysis of the Wittig ylide.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. delval.edu [delval.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing Dimethylvinylamine Reactions
Welcome to the technical support center for Dimethylvinylamine reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help improve the yield and purity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound synthesis?
A1: Low yields in the synthesis of vinylamines can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact yield. For instance, prolonged heating can sometimes lead to decomposition of the desired product.[1]
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. An excess or deficit of a key reactant can lead to incomplete conversion or the formation of side products.
-
Catalyst Inefficiency: The choice and loading of the catalyst are critical. Catalyst deactivation or using a suboptimal catalyst for the specific transformation can drastically reduce yields.[2]
-
Solvent Effects: The polarity and protic nature of the solvent can influence reaction rates and pathways. Highly polar aprotic solvents like DMF may be more effective for certain reactions than less polar options like toluene.[3][4]
-
Presence of Impurities: Impurities in starting materials or moisture in the reaction environment can interfere with the reaction.
-
Product Degradation: The target molecule may be unstable under the reaction or workup conditions.
-
Inefficient Purification: Significant loss of product can occur during extraction, chromatography, or recrystallization steps.[5]
Q2: How can I minimize the formation of byproducts?
A2: Minimizing byproducts is key to improving the yield of the desired product. Consider the following strategies:
-
Optimize Reaction Temperature: Lowering the reaction temperature may suppress the formation of side products.[6]
-
Control Reagent Addition: Slow, dropwise addition of a reagent can help to control the reaction rate and minimize side reactions.
-
Use of Protective Groups: If your starting materials have multiple reactive sites, using protecting groups can ensure the reaction occurs at the desired position.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is essential.[7]
Q3: What purification methods are most effective for improving the final yield of this compound?
A3: The choice of purification method depends on the properties of your product and the impurities present. Common techniques include:
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.[8][9]
-
Recrystallization: A powerful technique for purifying solid products based on solubility differences.[8][10]
-
Distillation: Suitable for purifying liquid products with different boiling points.
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their solubility in different immiscible solvents.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or incorrect catalyst loading. | Verify the catalyst's activity. Optimize catalyst loading; too little may be inefficient, while too much might not improve yield and could complicate purification.[2] |
| Incorrect reaction temperature. | Optimize the temperature. Increasing temperature can enhance conversion, but excessive heat may cause decomposition.[1] | |
| Poor solvent choice. | Screen different solvents. A solvent that doesn't fully dissolve reactants or is incompatible with the reaction mechanism will lower the yield.[3] | |
| Multiple Products/Side Reactions | Reaction temperature is too high. | Lower the reaction temperature to improve selectivity.[6] |
| Incorrect reagent stoichiometry. | Carefully control the molar ratios of your reactants. | |
| Presence of oxygen or moisture. | Ensure the reaction is carried out under an inert atmosphere and with dry solvents if reagents are sensitive.[7] | |
| Starting Material Recovered | Insufficient reaction time. | Monitor the reaction progress using techniques like TLC or GC-MS and allow it to run to completion. |
| Low reaction temperature. | Gradually increase the reaction temperature to drive the reaction forward.[1] | |
| Catalyst has been poisoned or is inactive. | Use fresh, high-purity catalyst. Ensure starting materials are free of catalyst poisons. | |
| Product "Oiling Out" During Recrystallization | Cooling rate is too fast. | Allow the solution to cool more slowly to promote crystal formation. |
| Solution is too concentrated. | Reheat the solution to dissolve the oil and add more solvent before cooling again. | |
| High level of impurities. | Consider a preliminary purification step like column chromatography before recrystallization.[10] |
Experimental Protocols
Protocol 1: Generalized Wittig Reaction for Vinyl Group Synthesis
The Wittig reaction is a common method for synthesizing alkenes from aldehydes or ketones.[12][13] This protocol provides a general procedure for the synthesis of a vinyl group.
-
Ylide Preparation:
-
Add methyltriphenylphosphonium (B96628) bromide to a round-bottomed flask under an argon atmosphere.[7]
-
Add freshly distilled, dry tetrahydrofuran (B95107) (THF).[7]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a strong base, such as potassium tert-butoxide in THF, dropwise to the suspension.[7]
-
Stir the resulting mixture at 0°C for 2 hours to form the phosphonium (B103445) ylide.[7]
-
-
Reaction with Carbonyl:
-
In a separate flask, dissolve the corresponding N,N-dimethyl-substituted amino aldehyde or ketone in dry THF.
-
Add this solution dropwise to the ylide suspension at 0°C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.[7]
-
-
Workup and Purification:
-
After the reaction is complete, quench it by adding distilled water.[7]
-
Extract the aqueous mixture with an organic solvent like diethyl ether.[7]
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography to isolate the this compound.[8]
-
Protocol 2: Generalized Rhodium-Catalyzed Hydroamination
Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond and can be a route to synthesize amines.[14][15]
-
Reaction Setup:
-
Reaction Execution:
-
Seal the vial and stir the solution at the desired temperature (e.g., room temperature or elevated temperatures) for 24 hours.[14]
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can affect the yield in related syntheses.
Table 1: Effect of Solvent on Product Yield
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 0 |
| 2 | Dioxane | 0 |
| 3 | DMF | 60 |
| 4 | Water | 85 |
| Data adapted from related palladium-catalyzed and TiO2-catalyzed reactions.[2][3] |
Table 2: Effect of Catalyst Loading on Conversion Rate
| Entry | Catalyst Loading (mol%) | Conversion (%) |
| 1 | 5 | 62 |
| 2 | 7 | 75 |
| 3 | 10 | 95 |
| Data adapted from a related synthesis.[1] |
Table 3: Influence of Base on Product Yield
| Entry | Base | Yield (%) |
| 1 | Triethylamine | Low |
| 2 | Pyridine | Low |
| 3 | DBU | Moderate |
| 4 | Diethylamine | 88 |
| Data adapted from a related amidation reaction.[16] |
Visualizations
Caption: A general workflow for troubleshooting low reaction yields.
Caption: Experimental workflow for a generalized Wittig reaction.
Caption: Key factors influencing the overall yield of a chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. delval.edu [delval.edu]
- 6. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,4'-VINYLIDENEBIS(N,N-DIMETHYLANILINE) synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US8912320B2 - Process for removing dimethylamine - Google Patents [patents.google.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination [organic-chemistry.org]
- 15. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Dimethylvinylamine Polymerization
Welcome to the technical support center for Dimethylvinylamine (DMVA) polymerization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. Due to the limited direct literature on the homopolymerization of this compound, this guide also addresses common issues encountered in the synthesis of analogous poly(vinylamine) derivatives, which are often used to achieve similar polymer structures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (DMVA) polymerization failing to initiate?
A1: Failure to initiate is a common issue that can stem from several factors:
-
Inhibitor Presence: Commercial vinyl monomers often contain inhibitors to prevent spontaneous polymerization during storage. These must be removed before use.
-
Oxygen Inhibition: Free radical polymerizations are highly sensitive to oxygen, which can scavenge radicals and inhibit the reaction.
-
Initiator Malfunction: The initiator may be old, decomposed, or used at an inappropriate temperature for its half-life.
-
Monomer Impurities: Impurities in the monomer can act as inhibitors or chain transfer agents, preventing polymerization.
Q2: The polymerization of my DMVA is very slow. What could be the cause?
A2: Slow polymerization rates can be attributed to:
-
Low Temperature: The reaction temperature may be too low for the chosen initiator to decompose at an adequate rate.
-
Insufficient Initiator Concentration: The concentration of the initiator might be too low to generate a sufficient number of radicals.
-
Presence of Retarders: Some impurities act as retarders, which slow down the rate of polymerization without completely inhibiting it.
-
Solvent Effects: The choice of solvent can influence polymerization kinetics.
Q3: My resulting polymer has a very low molecular weight. How can I increase it?
A3: Achieving a low molecular weight is a frequent challenge and can be addressed by:
-
Minimizing Impurities: Impurities acting as chain transfer agents will limit the growth of polymer chains. Rigorous purification of the monomer and solvent is crucial.
-
Decreasing Initiator Concentration: A lower initiator concentration leads to fewer growing chains, allowing each chain to achieve a higher molecular weight.
-
Optimizing Reaction Temperature: Higher temperatures can sometimes lead to increased rates of termination or chain transfer, thus lowering the molecular weight.
-
Monomer Concentration: A higher monomer concentration generally leads to a higher molecular weight.
Q4: I am observing a broad molecular weight distribution (high Polydispersity Index - PDI) in my polymer. How can I achieve better control?
A4: A broad PDI suggests a lack of control over the polymerization process. Consider the following:
-
Controlled Radical Polymerization Techniques: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide excellent control over molecular weight and result in polymers with a narrow PDI.
-
Consistent Reaction Conditions: Ensure uniform temperature and efficient stirring throughout the polymerization to avoid localized "hot spots" or variations in monomer/initiator concentration.
-
Monomer Purity: Impurities can lead to uncontrolled termination and chain transfer events, broadening the PDI.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions in a question-and-answer format.
Problem 1: No Polymer Formation or Very Low Yield
Question: I've mixed my this compound monomer with the initiator and solvent, but after the specified reaction time, I have little to no polymer. What went wrong?
Answer: This is a classic initiation problem. Here’s a systematic approach to troubleshoot it:
-
Monomer Purification:
-
Inhibitor Removal: Most vinyl monomers are stabilized with inhibitors like hydroquinone (B1673460) or MEHQ. These must be removed. A common method is to wash the monomer with an alkaline solution (e.g., 5-10% NaOH) to remove phenolic inhibitors, followed by washing with deionized water and drying over a suitable agent (e.g., anhydrous MgSO₄ or CaCl₂). Distillation under reduced pressure is also a highly effective purification method.[1]
-
General Impurities: Other impurities from synthesis or degradation can also inhibit polymerization. Distillation is the most effective way to remove these.
-
-
Oxygen Removal:
-
Degassing: Oxygen is a potent inhibitor of free-radical polymerization. Your reaction mixture (monomer and solvent) must be thoroughly degassed. Common techniques include:
-
Sparging with an inert gas: Bubbling nitrogen or argon through the reaction mixture for 30-60 minutes.
-
Freeze-pump-thaw cycles: This is a more rigorous method for removing dissolved oxygen, especially for controlled polymerizations.
-
-
-
Initiator Integrity and Concentration:
-
Check Initiator Half-Life: Ensure the reaction temperature is appropriate for the chosen initiator. For example, AIBN (2,2'-azobis(2-methylpropionitrile)) has a 10-hour half-life at 65 °C.
-
Fresh Initiator: Initiators can decompose over time. Use a fresh, properly stored initiator.
-
Sufficient Concentration: While a high initiator concentration can lower molecular weight, a concentration that is too low may not be sufficient to overcome trace impurities.
-
Problem 2: Inconsistent Polymerization Results (Varying Yields and Molecular Weights)
Question: My polymerization sometimes works well, but other times I get very different results even though I follow the same protocol. Why is this happening?
Answer: Inconsistent results often point to subtle variations in experimental conditions. Here's a checklist to ensure reproducibility:
-
Monomer and Solvent Purity: Ensure that you are using monomer and solvent from the same batch and that they have been purified consistently each time.
-
Strictly Anhydrous Conditions: For ionic polymerizations (anionic and cationic), even trace amounts of water can terminate the reaction. Ensure all glassware is flame-dried or oven-dried, and solvents and monomers are rigorously dried.
-
Precise Reagent Measurement: Use precise techniques for measuring monomer, initiator, and any other reagents. Small variations in stoichiometry can have a significant impact, especially in living polymerizations.
-
Temperature Control: Use a reliable temperature-controlled bath to maintain a constant reaction temperature.
-
Stirring: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture.
Problem 3: Formation of Gel or Insoluble Polymer
Question: My polymerization reaction resulted in a gel or an insoluble solid, even though I was expecting a soluble polymer. What could have caused this?
Answer: Gel formation is typically due to cross-linking reactions. Possible causes include:
-
Bifunctional Impurities: The presence of impurities with two vinyl groups can act as cross-linkers. Ensure high monomer purity.
-
Chain Transfer to Polymer: At high conversions, the growing radical chain can abstract a hydrogen atom from a polymer backbone, creating a new radical site on the polymer which can then propagate, leading to branching and potentially cross-linking. To avoid this, it is sometimes better to stop the polymerization at a lower conversion.
-
High Temperatures: Very high reaction temperatures can promote side reactions that may lead to cross-linking.
Experimental Protocols
Due to the scarcity of direct experimental protocols for the homopolymerization of this compound, the following protocols are based on general knowledge of vinyl polymerization and analogous systems like N-vinylamides. These should be considered as starting points and may require optimization.
Protocol 1: Free-Radical Polymerization of a Vinyl Amine Monomer (General Procedure)
-
Monomer Purification:
-
If the monomer contains a phenolic inhibitor, wash it three times with a 10% NaOH solution in a separatory funnel.
-
Wash three times with deionized water to remove NaOH.
-
Dry the monomer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Distill the monomer under reduced pressure immediately before use.
-
-
Reaction Setup:
-
Add the purified monomer and a suitable solvent (e.g., toluene, dioxane, or water, depending on the monomer's solubility) to a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Degas the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
-
Initiation:
-
Dissolve the initiator (e.g., AIBN or a persulfate for aqueous systems) in a small amount of the degassed solvent.
-
Heat the monomer solution to the desired reaction temperature (e.g., 60-70 °C for AIBN).
-
Add the initiator solution to the reaction flask via a syringe.
-
-
Polymerization:
-
Allow the reaction to proceed under an inert atmosphere for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking samples and analyzing the monomer conversion by techniques like NMR or GC.
-
-
Termination and Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction solution into a large excess of a non-solvent (e.g., hexane, diethyl ether, or methanol, depending on the polymer's solubility).[2][3]
-
Filter the precipitated polymer and wash it with the non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Protocol 2: Characterization of the Resulting Polymer
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure and, in some cases, to determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[4]
Data Presentation
The following tables summarize typical reaction conditions for the free-radical polymerization of vinyl monomers and expected outcomes. These are generalized values and will vary depending on the specific monomer and desired polymer characteristics.
Table 1: Typical Reaction Parameters for Free-Radical Polymerization
| Parameter | Value/Range | Effect on Polymerization |
| Monomer Purity | > 99% | High purity is crucial to avoid inhibition, retardation, and side reactions. |
| Initiator Concentration | 0.1 - 1.0 mol% (relative to monomer) | Higher concentration generally increases the polymerization rate but decreases the molecular weight. |
| Reaction Temperature | 60 - 80 °C (for AIBN) | Affects the rate of initiator decomposition and propagation/termination reactions. |
| Reaction Time | 4 - 24 hours | Determines the final monomer conversion. |
| Solvent | Toluene, Dioxane, Water, etc. | Should be chosen based on the solubility of the monomer and polymer. |
Table 2: Troubleshooting Summary for Key Polymerization Issues
| Issue | Possible Cause | Suggested Solution |
| No Polymerization | Inhibitor in monomer, Oxygen present, Inactive initiator | Purify monomer, Degas reaction mixture, Use fresh initiator at the correct temperature. |
| Low Molecular Weight | High initiator concentration, Chain transfer agents (impurities), High temperature | Decrease initiator concentration, Purify all reagents thoroughly, Lower reaction temperature. |
| Broad PDI | Inconsistent reaction conditions, Impurities | Use controlled polymerization techniques (e.g., RAFT), Ensure uniform temperature and stirring, Use high-purity reagents. |
| Gel Formation | Bifunctional impurities, Chain transfer to polymer | Purify monomer rigorously, Stop polymerization at lower conversion. |
Visualizations
Experimental Workflow for Free-Radical Polymerization
Caption: A typical experimental workflow for free-radical polymerization.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common polymerization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 3. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
Optimization of reaction conditions for Dimethylvinylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of dimethylvinylamine. It is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The most common method for synthesizing this compound is through the reaction of a secondary amine, dimethylamine (B145610), with an aldehyde, acetaldehyde (B116499).[1][2][3] This reaction is a nucleophilic addition followed by dehydration to form the enamine.[1]
Q2: Why is acid catalysis necessary for this reaction?
Mildly acidic conditions are generally required to catalyze the dehydration of the carbinolamine intermediate, which is formed after the initial nucleophilic attack of dimethylamine on acetaldehyde.[1][4] The acid protonates the hydroxyl group, converting it into a better leaving group (water).[1]
Q3: How critical is water removal during the synthesis?
The formation of this compound is a reversible condensation reaction that produces water as a byproduct.[2][4] To drive the equilibrium towards the formation of the enamine product, it is crucial to remove water from the reaction mixture as it is formed.[1][4] This can be achieved by azeotropic distillation or by using a dehydrating agent.[4]
Q4: What are the primary challenges associated with the synthesis of this compound?
The primary challenges include the volatile nature of both the reactant (acetaldehyde) and the product (this compound), which can lead to material loss. Additionally, the product is susceptible to hydrolysis and polymerization, making isolation and purification difficult.[4] Controlling side reactions such as the self-condensation of acetaldehyde is also important.[4]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution | Citation |
| Ineffective Water Removal | The presence of water can shift the reaction equilibrium back towards the starting materials. Use an efficient dehydrating agent like calcium hydride (CaH₂) or employ a Dean-Stark apparatus for azeotropic removal of water. Ensure all reagents and solvents are anhydrous. | [4][5] |
| Inappropriate pH | If the reaction medium is too acidic, the dimethylamine nucleophile will be protonated and rendered unreactive. If it is not acidic enough, the dehydration of the carbinolamine intermediate will be slow. Maintain mildly acidic conditions. | [4] |
| Loss of Volatile Reactants/Products | Acetaldehyde and this compound are low-boiling compounds. Ensure the reaction is performed in a well-sealed apparatus with an efficient condenser, preferably cooled to a low temperature. | |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or NMR). If the reaction is sluggish, a moderate increase in temperature may be necessary, but be cautious of increased side reactions. | [4] |
Formation of Side Products
| Potential Side Product | Mitigation Strategy | Citation |
| Acetaldehyde Self-Condensation (Aldol Products) | This can be a significant side reaction under both acidic and basic conditions. Maintain controlled, mildly acidic conditions and consider adding the acetaldehyde slowly to the reaction mixture to keep its instantaneous concentration low. | [4] |
| Polymerization of Acetaldehyde or Product | Volatile aldehydes and some enamines are prone to polymerization. Control the reaction temperature and concentration. Store the purified product at low temperatures under an inert atmosphere. | [4] |
| Over-alkylation (Formation of Quaternary Ammonium Salts) | While less common in enamine synthesis itself, subsequent reactions can lead to over-alkylation if alkylating agents are used. This is not a primary concern for the synthesis of this compound itself. | [4] |
Product Decomposition During Workup and Purification
| Issue | Recommended Solution | Citation |
| Hydrolysis of Enamine | This compound is sensitive to aqueous acid and will hydrolyze back to acetaldehyde and dimethylamine. Avoid or minimize contact with aqueous acid during the workup. A non-aqueous workup is preferable. | [4] |
| Decomposition during Distillation | Due to its reactivity, this compound may decompose at elevated temperatures. Purify by distillation under reduced pressure and at the lowest possible temperature. Ensure the distillation apparatus is dry and free of acidic residues. | |
| Impure Product after Purification | If using column chromatography, use a neutral stationary phase like alumina (B75360) and anhydrous solvents to prevent hydrolysis on the column. | [4] |
Experimental Protocols
Detailed Experimental Protocol for this compound Synthesis
This protocol is adapted from a general procedure for the synthesis of aldehyde enamines.[5]
Materials:
-
Acetaldehyde
-
Dimethylamine (2.0 equivalents)
-
Calcium Hydride (CaH₂) (1.5 equivalents)
-
Cyclohexane (B81311) (anhydrous)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.
Procedure:
-
To a stirred suspension of calcium hydride (1.5 eq) in anhydrous cyclohexane in the reaction flask, add dimethylamine (2.0 eq).
-
Cool the mixture in an ice bath.
-
Slowly add acetaldehyde (1.0 eq) dropwise from the dropping funnel to the cooled suspension. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by GC-MS or NMR by taking aliquots from the reaction mixture.
-
Upon completion of the reaction, filter the mixture to remove the calcium hydride and other solids.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Aldehyde Enamines[5]
| Aldehyde | Secondary Amine | Dehydrating Agent | Solvent | Reaction Time | Distilled Yield (%) |
| Isovaleraldehyde | Pyrrolidine | CaH₂ | Cyclohexane | Not Specified | 92 |
| Heptanal | Pyrrolidine | CaH₂ | Cyclohexane | Not Specified | 91 |
| Phenylacetaldehyde | Pyrrolidine | CaH₂ | Cyclohexane | Not Specified | 87 |
| Propionaldehyde | Morpholine | CaH₂ | Cyclohexane | Not Specified | 85 |
| Isovaleraldehyde | Morpholine | CaH₂ | Cyclohexane | Not Specified | 82 |
| Heptanal | Morpholine | CaH₂ | Cyclohexane | Not Specified | 81 |
| Phenylacetaldehyde | Morpholine | CaH₂ | Cyclohexane | Not Specified | 65 |
Note: This data is for analogous aldehyde enamines and serves as a reference for expected yields under similar conditions.
Mandatory Visualization
References
Preventing degradation of Dimethylvinylamine during storage
This technical support center provides guidance on the proper storage and handling of Dimethylvinylamine to prevent its degradation. Please consult this guide for troubleshooting common issues and refer to the frequently asked questions for general information.
Troubleshooting Guide
This guide addresses specific problems that may arise during the storage and use of this compound.
Issue 1: The this compound solution has developed a yellow or brown color.
-
Potential Cause: This discoloration is likely due to oxidation. Aromatic amines and related compounds can turn brown upon exposure to air.[1] The dimethylamino group increases the electron density of the molecule, making it more susceptible to oxidation.[2]
-
Recommended Action:
-
Verify the purity of the material using a suitable analytical method like GC-MS or NMR spectroscopy to identify any degradation products.
-
If the purity is compromised, consider purifying the this compound by distillation under reduced pressure.
-
-
Preventative Measures:
-
Store this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2][3]
-
Use deoxygenated solvents for preparing solutions.[2]
-
Protect the compound from light, as photodegradation can also lead to colored impurities.[2][4] Store in amber vials or wrap containers in aluminum foil.[2]
-
Issue 2: A decrease in the purity of this compound is observed over time.
-
Potential Cause: A loss of purity can be attributed to several degradation pathways, including hydrolysis and polymerization. Enamines are susceptible to hydrolysis in the presence of moisture, which can revert them to the corresponding ketone/aldehyde and amine.[5] The vinyl group can undergo radical polymerization, especially if exposed to heat, light, or radical initiators.[6]
-
Recommended Action:
-
Characterize the impurities to understand the degradation mechanism.
-
If hydrolysis is suspected, ensure all solvents and storage containers are scrupulously dried.
-
-
Preventative Measures:
Issue 3: Formation of a solid precipitate or viscous liquid in the this compound container.
-
Potential Cause: This often indicates polymerization of the vinyl group.[6][11] The formation of higher molecular weight polymers will lead to increased viscosity or the formation of a solid precipitate.
-
Recommended Action:
-
Attempt to dissolve a small amount of the material in a suitable solvent to confirm if it is insoluble polymer.
-
If polymerization has occurred, the material is likely unusable for most applications and should be disposed of according to safety guidelines.
-
-
Preventative Measures:
-
Store this compound at the recommended low temperature to reduce the rate of polymerization.
-
Avoid exposure to sources of initiation like light and heat.
-
Ensure no cross-contamination with radical initiators.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light.[7][9] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[3][7] Storage temperatures are typically recommended to be below 30°C, with a range of 5°C to 25°C being ideal for many organic amines.[7][8]
Q2: What materials are compatible with the storage of this compound?
A2: For storing amines, it is crucial to use containers made of compatible materials that do not react with the substance.[7] Suitable materials include high-density polyethylene (B3416737) (HDPE) and glass.[7] Avoid containers made of copper or aluminum, as these metals can react with some amines.[8]
Q3: How does moisture affect the stability of this compound?
A3: this compound, as an enamine, is sensitive to moisture. Many amines are hygroscopic and can absorb moisture from the air, which can lead to hydrolysis.[7][8] This reaction breaks down the enamine into its corresponding carbonyl compound and dimethylamine.[5] Therefore, it is imperative to store it in a dry environment.[7]
Q4: Is this compound sensitive to light?
A4: Yes, similar to other aromatic amines and compounds with vinyl groups, this compound can be sensitive to light.[3][4] Photodegradation can initiate radical reactions, leading to polymerization or other decomposition pathways.[4] It is best to store it in light-resistant containers.[2]
Q5: What are the primary degradation pathways for this compound?
A5: The main degradation pathways for this compound are believed to be:
-
Oxidation: The dimethylamino group makes the molecule susceptible to oxidation, which can be initiated by air and light.[2][4]
-
Hydrolysis: The enamine functionality can be hydrolyzed by water to form a carbonyl compound and dimethylamine.[4][5]
-
Polymerization: The vinyl group can undergo radical polymerization, which can be initiated by heat, light, or impurities.[6]
Data Presentation
Table 1: Illustrative Stability of this compound Under Various Storage Conditions (Hypothetical Data)
| Storage Condition | Purity after 1 month (%) | Purity after 3 months (%) | Purity after 6 months (%) | Observations |
| 4°C, Inert Atmosphere, Dark | 99.8 | 99.5 | 99.2 | No change in appearance. |
| Room Temp, Inert Atmosphere, Dark | 99.5 | 98.9 | 98.0 | Slight yellowing. |
| Room Temp, Air, Dark | 98.0 | 96.2 | 93.5 | Significant yellowing. |
| Room Temp, Air, Light | 95.3 | 90.1 | 85.4 | Brown color, increased viscosity. |
Experimental Protocols
Protocol 1: Monitoring Purity of this compound by Gas Chromatography (GC)
-
Preparation of Standard: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., anhydrous dichloromethane) at a known concentration.
-
Sample Preparation: Dilute the stored this compound sample to the same concentration as the standard solution using the same solvent.
-
GC Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Analysis: Inject equal volumes of the standard and the sample solutions. The purity of the sample can be determined by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram. The presence of new peaks indicates degradation products.
Protocol 2: Forced Degradation Study
-
Objective: To understand the degradation pathways of this compound under stress conditions.
-
Procedure:
-
Acid/Base Hydrolysis: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Keep the solutions at room temperature and an elevated temperature (e.g., 60°C).[4]
-
Oxidative Degradation: Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).[4]
-
Thermal Degradation: Store a neat sample of this compound in an oven at an elevated temperature (e.g., 60°C).[4]
-
Photodegradation: Expose a solution of this compound to a UV light source.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[4]
-
Analysis: Analyze the samples by a suitable stability-indicating method (e.g., GC-MS or LC-MS) to identify and quantify the degradation products.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting flowchart for this compound degradation.
Caption: Experimental workflow for a this compound stability study.
References
- 1. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. additive-chem.com [additive-chem.com]
- 9. nbinno.com [nbinno.com]
- 10. DIMETHYLANILINE - Ataman Kimya [atamanchemicals.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N,N-Dimethylvinylamine (N,N-Dimethyl-4-vinylaniline)
Welcome to the technical support center for N,N-Dimethylvinylamine, also known as N,N-Dimethyl-4-vinylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and removal of impurities during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of N,N-Dimethyl-4-vinylaniline?
A1: Impurities in N,N-Dimethyl-4-vinylaniline often originate from the synthetic route employed, most commonly the Wittig or Horner-Wadsworth-Emmons reaction starting from 4-(dimethylamino)benzaldehyde.
Common Impurities Include:
-
Unreacted Starting Materials: 4-(dimethylamino)benzaldehyde.
-
Reaction Intermediates: Betaine intermediates, especially if lithium salts are present.[1]
-
Reagent-Derived Byproducts:
-
Triphenylphosphine (B44618) oxide (from Wittig reactions).[2]
-
Dialkylphosphate salts (from Horner-Wadsworth-Emmons reactions).[3]
-
-
Side-Reaction Products:
-
Solvent and Catalyst Residues: Residual solvents like THF or DMF, and catalyst remnants.
-
Degradation Products: Oxidation of the styrene (B11656) moiety can lead to the formation of 4-(dimethylamino)benzaldehyde.[5][6][7][8][9]
Q2: How can I identify the impurities in my N,N-Dimethyl-4-vinylaniline sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for purity assessment. A reversed-phase C18 column is often effective.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts. Derivatization may be necessary for certain compounds.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can help identify and quantify impurities by comparing the spectra of the sample to that of a pure standard.
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and get a preliminary assessment of purity.
Q3: What are the recommended methods for purifying crude N,N-Dimethyl-4-vinylaniline?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Distillation: Vacuum distillation is effective for removing non-volatile impurities such as phosphine (B1218219) oxides and salts.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from closely related impurities.
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent is an excellent method for achieving high purity.[14][15]
-
Acid-Base Extraction: To remove primary and secondary amine impurities, the crude product can be treated with an acid anhydride (B1165640) followed by neutralization and extraction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification and analysis of N,N-Dimethyl-4-vinylaniline.
Problem 1: Low Purity After Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of unreacted 4-(dimethylamino)benzaldehyde | Incomplete reaction. | - Ensure the molar ratio of the Wittig or HWE reagent is sufficient. - Extend the reaction time or increase the reaction temperature. - Check the quality and activity of the base used.[1] |
| Presence of a large amount of triphenylphosphine oxide | Incomplete removal after Wittig reaction. | - Perform multiple extractions with a solvent in which the phosphine oxide is soluble but the product is not. - Purify by vacuum distillation or column chromatography. |
| Formation of multiple unexpected spots on TLC | Side reactions occurred during synthesis. | - Optimize reaction conditions (temperature, base, solvent) to minimize side reactions. - Consider using a milder base to avoid Cannizzaro-type reactions.[1] |
Problem 2: Difficulty in Removing Specific Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| Persistent presence of primary/secondary amine impurities | Incomplete reaction of aniline (B41778) starting materials (if applicable in the synthetic route). | - Treat the crude product with acetic anhydride to acetylate the primary and secondary amines, making them easier to remove by extraction or chromatography. |
| Co-elution of impurities with the product in column chromatography | Similar polarity of the product and impurity. | - Optimize the solvent system for chromatography by trying different solvent mixtures with varying polarities. - Consider using a different stationary phase (e.g., alumina). |
| Product degradation during purification | Instability of the vinyl group. | - Avoid prolonged exposure to high temperatures during distillation. Use vacuum distillation to lower the boiling point. - Protect the compound from light and air to prevent oxidation and polymerization. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Sample Preparation: Place the crude N,N-Dimethyl-4-vinylaniline in the distillation flask.
-
Distillation:
-
Apply vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of N,N-Dimethyl-4-vinylaniline (Boiling Point: 241.6 °C at 760 mmHg).[16] The boiling point will be lower under vacuum.
-
-
Analysis: Analyze the purity of the collected fraction using HPLC or GC-MS.
Protocol 2: Purity Analysis by HPLC
This protocol is a general guideline and may need optimization.
-
Instrumentation: An HPLC system with a UV detector is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. For better peak shape with amine compounds, a small amount of an acid like formic acid (0.1%) can be added to the mobile phase.[10][17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where N,N-Dimethyl-4-vinylaniline has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the N,N-Dimethyl-4-vinylaniline sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and run the HPLC analysis.
-
Identify the main peak corresponding to N,N-Dimethyl-4-vinylaniline.
-
Calculate the area percentage of the main peak to determine the purity. Impurity peaks can be identified by their retention times.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for identifying and removing impurities from N,N-Dimethyl-4-vinylaniline.
Caption: Workflow for impurity identification and purification.
Caption: Troubleshooting logic for low product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. homework.sdmesa.edu [homework.sdmesa.edu]
- 16. Page loading... [wap.guidechem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Challenges in the Scale-up of Dimethylvinylamine Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming common challenges encountered during the scale-up of Dimethylvinylamine (DMVA) production. The information is presented in a question-and-answer format to directly address specific issues that may arise during your experiments, from laboratory-scale synthesis to pilot-plant production.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Reaction Optimization
Q1: We are experiencing low yields of this compound during our initial scale-up attempts. What are the potential causes and how can we troubleshoot this?
Low yields are a common challenge when transitioning from laboratory to larger-scale production.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.[2]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor Reaction Progress: Utilize in-process controls (e.g., GC-MS, NMR) to track the consumption of starting materials and the formation of DMVA.[2] Optimize Reaction Time and Temperature: The reaction may require more time to reach completion at a larger scale due to mass and heat transfer limitations. Gradually increase the reaction time and/or temperature while carefully monitoring for side-product formation.[2] |
| Reagent Quality | Use High-Purity, Anhydrous Reagents: Water is a byproduct of enamine formation and its presence can shift the equilibrium back towards the starting materials.[2][3] Ensure all reagents and solvents are thoroughly dried before use. The use of dehydrating agents like molecular sieves can be beneficial.[3] |
| Inefficient Water Removal | Dean-Stark Trap Optimization: On a larger scale, ensure the Dean-Stark trap is adequately sized and efficiently removing water.[4] Azeotropic distillation with a suitable solvent (e.g., toluene, benzene) is a common strategy.[4] |
| Sub-optimal pH | pH Control: The formation of enamines is often catalyzed by a mild acid.[2][5] However, if the reaction medium is too acidic, the starting amine (dimethylamine) will be protonated, rendering it non-nucleophilic.[2] Careful control of pH is crucial. |
Q2: We are observing the formation of significant side products. What are the likely impurities and how can we minimize them?
Side product formation can complicate purification and reduce the overall yield and purity of this compound.
Common Side Products & Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategies |
| Aldol (B89426) Condensation Product of Acetaldehyde (B116499) | Acetaldehyde, a starting material for DMVA synthesis, can undergo self-condensation in the presence of acid or base catalysts.[2] | Controlled Reagent Addition: Add acetaldehyde slowly to the reaction mixture containing dimethylamine (B145610) to maintain a low concentration of free acetaldehyde. Temperature Control: Lowering the reaction temperature can disfavor the aldol condensation reaction. |
| Polymerization of this compound | Enamines can be susceptible to polymerization, especially in the presence of acidic catalysts or upon exposure to heat and light.[2] | Minimize Reaction Time: Do not prolong the reaction unnecessarily after completion. Controlled Temperature: Avoid excessive temperatures during the reaction and work-up. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-initiated polymerization. |
| Over-alkylation Products | If subsequent reactions are planned (e.g., Stork enamine alkylation), polyalkylation can be an issue.[2] | This is more relevant to subsequent steps but ensuring high purity of the isolated DMVA is the first step in prevention. |
Section 2: Scale-up, Safety, and Handling
Q3: What are the primary safety concerns when scaling up this compound production, particularly regarding exothermic reactions?
The synthesis of amines can be exothermic, and this heat generation needs to be carefully managed during scale-up to prevent thermal runaway.[6][7][8][9]
Key Safety Considerations:
-
Thermal Runaway: The heat generated by the reaction can increase the reaction rate, leading to a dangerous and uncontrolled rise in temperature and pressure.[6]
-
Reagent Handling: Dimethylamine is a volatile and flammable gas, and acetaldehyde is a volatile, flammable, and toxic liquid. Proper personal protective equipment (PPE) and ventilation are crucial.[10][11][12]
-
Product Stability: this compound is a reactive enamine and may be unstable, particularly in the presence of moisture or acids.[2]
Managing Exotherms:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Controlled Addition: Add the more reactive reagent (often the aldehyde) slowly and in a controlled manner to the other reagent.[13]
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system capable of removing the heat generated by the reaction.
-
Agitation: Maintain good agitation to ensure uniform temperature distribution and prevent localized hotspots.
Q4: What are the recommended storage and handling procedures for this compound?
Due to its reactivity, proper storage and handling are critical to maintain the purity and stability of this compound.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[2] Use tightly sealed containers.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[10][11][12] Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12] Avoid contact with skin and eyes, and inhalation of vapors.[10][11][12]
Experimental Protocols
Note: The following protocols are generalized procedures for enamine synthesis and should be adapted and optimized for the specific scale and equipment used for this compound production.
Protocol 1: Laboratory-Scale Synthesis of this compound (Illustrative)
This protocol is based on general methods for the synthesis of aldehyde enamines.[14]
Materials:
-
Acetaldehyde
-
Dimethylamine (2M solution in THF or as a condensed gas)
-
Anhydrous Calcium Hydride (CaH₂) or Molecular Sieves (4Å)
-
Anhydrous Cyclohexane (B81311) (or another suitable azeotroping solvent)
-
p-Toluenesulfonic acid (catalytic amount, optional)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with cyclohexane.
-
Charge the flask with cyclohexane and the drying agent (e.g., CaH₂).
-
Add dimethylamine to the flask.
-
Slowly add acetaldehyde to the stirred mixture at room temperature.
-
If using a catalyst, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: Quality Control - GC-MS Analysis of this compound
This is a general guideline for the analysis of volatile amines.[15][16][17][18]
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Column: A non-polar or mid-polar capillary column suitable for amine analysis (e.g., RTX-5 Amine).[15]
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the concentration.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Source Temperature: 230 °C.
Sample Preparation:
-
Dilute a small amount of the this compound product in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether).
-
Inject an appropriate volume into the GC-MS.
-
Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the product.
Data Presentation
Table 1: Typical Reaction Conditions for Aldehyde Enamine Synthesis [14]
| Aldehyde | Secondary Amine | Solvent | Dehydrating Agent | Reaction Time (h) | Distilled Yield (%) |
| Propanal | Pyrrolidine | Cyclohexane | CaH₂ | 2 | 85 |
| Butanal | Piperidine | Toluene | Molecular Sieves | 4 | 78 |
| Phenylacetaldehyde | Morpholine | Benzene | TiCl₄ | 3 | 92 |
Note: This table presents data for analogous compounds to illustrate typical yields and conditions. Actual results for this compound may vary.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield or impurity issues in this compound synthesis.
Caption: Logical relationship for ensuring safety during the scale-up of this compound production.
References
- 1. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. "Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811" by Bo-Wen Hou, Long He et al. [jelectrochem.xmu.edu.cn]
- 7. Using Amines and Alkanes as Thermal-Runaway Retardants for Lithium-Ion Battery [escholarship.org]
- 8. smeng.ucsd.edu [smeng.ucsd.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. dawnscientific.com [dawnscientific.com]
Technical Support Center: Managing Exothermic Reactions Involving Dimethylvinylamine
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions of dimethylvinylamine?
A1: The primary hazards are thermal runaway and pressure buildup. A thermal runaway is a situation where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. This can result in vessel rupture, release of flammable or toxic materials, and fire or explosion.[1][2] Reactions involving this compound, particularly polymerizations or reactions with strong acids or oxidizing agents, can be highly exothermic.
Q2: How can I predict if my reaction with this compound will be exothermic?
A2: Predicting the exothermic potential of a reaction requires reviewing available literature for similar reactions and understanding the thermodynamics of the transformation. Reaction calorimetry is the most reliable method to quantify the heat of reaction and the rate of heat release. For novel reactions, it is crucial to start with a very small scale and use sensitive temperature monitoring.
Q3: What are the key parameters to monitor during a reaction with this compound?
A3: The most critical parameter to monitor is the internal temperature of the reaction mixture. Other important parameters include the addition rate of reagents, stirring speed, and the pressure within the reaction vessel. Continuous monitoring is essential to detect any deviation from the expected reaction profile.
Q4: What immediate actions should I take if I observe an unexpected temperature spike?
A4: In case of an unexpected temperature increase, immediately stop the addition of any reagents, increase cooling to the maximum capacity, and prepare to execute an emergency quenching procedure if the temperature continues to rise uncontrollably.
Troubleshooting Guide
| Issue | Question | Possible Cause | Troubleshooting Action |
| Unexpected Temperature Spike | Why is the temperature of my reaction increasing rapidly? | - Addition rate of a reagent is too fast.- Inadequate cooling.- Stirrer failure leading to localized heating.- Initiation of a secondary, more exothermic reaction. | - Immediately stop the addition of all reagents.- Maximize cooling to the reactor.- Ensure the stirrer is functioning correctly.- If the temperature continues to rise, proceed with the emergency quenching protocol. |
| Pressure Buildup | Why is the pressure in my reactor increasing? | - The reaction is producing a gaseous byproduct.- The reaction temperature has exceeded the boiling point of the solvent or a reagent.- The vent or pressure relief system is blocked. | - Stop the reaction by stopping reagent addition and cooling.- Verify that the vent line is not obstructed.- If the pressure continues to rise, consider an emergency vent or quench. |
| Reaction Not Initiating | I have added the reagents, but the reaction has not started and there is no temperature change. What should I do? | - The initiator or catalyst is not active.- The concentration of reactants is too low.- The temperature is too low for initiation. | - CAUTION: An accumulation of unreacted reagents can lead to a very large and rapid exotherm once the reaction initiates. Do not add more reagents.- Slowly and carefully increase the temperature in small increments while closely monitoring for any signs of an exotherm.- If the reaction still does not start, it may be safer to quench the reaction and investigate the cause. |
| Solidification of Reaction Mixture | My reaction mixture is becoming very viscous or solidifying. What are the risks? | - Polymerization of this compound.- Precipitation of a product or intermediate. | - Poor mixing can lead to localized hot spots and a potential for thermal runaway. - Stop the addition of reagents.- If possible and safe, add a suitable solvent to dilute the mixture and improve stirring. |
Experimental Protocols
Protocol 1: General Setup for an Exothermic Reaction
-
Reactor Setup:
-
Use a round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel for controlled reagent addition.
-
Ensure the flask is placed in a cooling bath (e.g., ice-water or a cryocooler) with the ability to rapidly cool the reaction.
-
A nitrogen or argon inlet should be used to maintain an inert atmosphere.
-
-
Reagent Preparation:
-
Ensure all reagents are of the appropriate purity and are free of contaminants that could catalyze a runaway reaction.
-
Prepare a quenching agent and have it readily accessible.
-
-
Execution:
-
Begin stirring and cooling the initial reaction mixture before adding any reactive reagents.
-
Add the limiting reagent slowly and in a controlled manner via the addition funnel.
-
Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the desired temperature range.
-
After the addition is complete, continue to monitor the temperature until it stabilizes.
-
Protocol 2: Emergency Quenching Procedure
-
Objective: To rapidly stop a runaway reaction by introducing a substance that will quickly react with one of the reactive components or inhibit the reaction.
-
Prerequisites:
-
The quenching agent must be readily available and stored in a manner that allows for rapid addition to the reactor.
-
The quenching agent should be chosen based on the specific chemistry of the reaction. For many reactions involving vinyl monomers, a radical inhibitor like hydroquinone (B1673460) can be effective. For reactions with strong bases, a weak acid could be used.
-
-
Procedure:
-
If a thermal runaway is detected, immediately stop all reagent addition and maximize cooling.
-
If the temperature continues to rise, add the pre-determined quenching agent to the reaction mixture as quickly as is safe.
-
Be prepared for a potential increase in pressure or gas evolution upon quenching.
-
Continue to cool and monitor the reaction until the temperature is stable and under control.
-
Data Presentation
Table 1: Safety Data for N,N-Dimethylaniline (as a proxy for this compound)
| Property | Value | Reference |
| Flash Point | 150°F (65.5°C) | [3] |
| Boiling Point | 379.4°F (193°C) | [4] |
| Autoignition Temperature | 700°F (371°C) | [5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, benzoyl peroxide. | [3][4] |
Visualizations
Caption: Decision flowchart for managing a temperature spike.
Caption: Experimental setup for a controlled exothermic reaction.
References
Technical Support Center: Quenching Reactions with Dimethylvinylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for quenching reactions involving dimethylvinylamine. The information is presented in a question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for quenching a reaction containing this compound?
The most common and effective method for quenching reactions involving this compound, an enamine, is through acidic hydrolysis. Enamines are readily hydrolyzed back to their corresponding ketone (in this case, acetaldehyde) and secondary amine (dimethylamine) in the presence of an aqueous acid.[1][2] This process effectively neutralizes the nucleophilic character of the enamine.
Q2: What type of quenching agents are suitable for this compound?
Aqueous solutions of weak acids are generally preferred for a controlled quench. Strong acids can also be used but may lead to more exothermic reactions. Suitable quenching agents include:
-
Dilute aqueous hydrochloric acid (HCl)
-
Dilute aqueous sulfuric acid (H₂SO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Aqueous sodium bisulfate (NaHSO₄)
Q3: Are there any safety concerns when quenching this compound?
Yes. This compound is a flammable and toxic substance.[3] The quenching process can be exothermic, especially with concentrated acids. It is crucial to perform the quench slowly and with adequate cooling (e.g., in an ice bath). The hydrolysis of this compound will produce dimethylamine (B145610), which is a flammable and corrosive gas with a strong fishy odor. Therefore, all quenching procedures must be performed in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can I use protic solvents like methanol (B129727) or ethanol (B145695) to quench the reaction?
While protic solvents can react with highly reactive species, for enamines like this compound, an aqueous acidic workup is the standard and most effective quenching method.[1] Alcohols alone may not be sufficient to fully hydrolyze the enamine in a timely manner. However, a protic solvent like isopropanol (B130326) or ethanol can be used for the initial, cautious quenching of other highly reactive reagents that might be present in the reaction mixture before the addition of water and acid.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Incomplete Quench (Product Contaminated with Enamine) | Insufficient acid or water was used. The quench was performed at too low a temperature, slowing down hydrolysis. | Add additional aqueous acid to the reaction mixture. Allow the mixture to stir for a longer period at room temperature. Monitor the reaction by TLC or GC-MS to confirm the absence of the enamine. |
| Exothermic Reaction During Quench | The quenching agent was added too quickly. The concentration of the acid was too high. | Perform the quench in an ice bath to dissipate heat. Add the quenching agent dropwise with vigorous stirring. Use a more dilute acidic solution. |
| Formation of Side Products | The reaction conditions after quenching are too harsh, leading to degradation of the desired product. The product may be sensitive to strong acid. | Use a milder quenching agent, such as saturated aqueous ammonium chloride. Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate) shortly after quenching. |
| Difficult Emulsion During Workup | The formation of dimethylamine salts can act as surfactants. | Add a saturated brine solution to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary. |
Experimental Protocols
Standard Protocol for Quenching a Reaction with this compound
This protocol assumes a reaction in an aprotic organic solvent (e.g., THF, diethyl ether, toluene) at a scale of 10 mmol.
Materials:
-
Reaction mixture containing this compound
-
Ice bath
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Cool the Reaction: Place the reaction flask in an ice bath and cool the mixture to 0-5 °C with stirring.
-
Slow Addition of Acid: Slowly add 1 M HCl dropwise to the cooled reaction mixture over 10-15 minutes. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.
-
Stir: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 30 minutes to ensure complete hydrolysis of the enamine.
-
Phase Separation: Transfer the mixture to a separatory funnel. The layers should separate. If an emulsion forms, add a small amount of brine.
-
Extract: Separate the layers. Extract the aqueous layer with the reaction solvent (e.g., diethyl ether) two more times to recover any dissolved product.
-
Wash: Combine the organic layers and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to isolate the crude product.
Visualizations
Caption: Experimental workflow for quenching reactions with this compound.
Caption: Mechanism of acidic hydrolysis of this compound.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Quantification of Dimethylvinylamine
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like dimethylvinylamine is a critical yet challenging task. As a small, polar, and volatile enamine, it lacks a strong chromophore, making direct analysis by common techniques such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with UV detection difficult. Furthermore, its inherent instability, particularly in aqueous acidic environments, necessitates careful consideration of sample handling and analytical strategy.
This guide provides a comprehensive comparison of potential analytical methods for the quantification of this compound. While direct methods are scarce, this document outlines strategies based on the analysis of structurally similar compounds, such as dimethylamine (B145610) and other vinylamines. The core of these methodologies lies in derivatization, a process that chemically modifies the analyte to enhance its detectability and chromatographic retention.
Comparative Analysis of Analytical Methods
The following table summarizes and compares various analytical approaches that can be adapted for the quantification of this compound. The key differentiators lie in the choice of derivatization reagent and the subsequent analytical technique.
| Analytical Technique | Derivatization Reagent | Principle | Advantages | Disadvantages |
| HPLC with Fluorescence Detection (HPLC-FLD) | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Reacts with the secondary amine group to form a highly fluorescent derivative.[1][2][3] | High sensitivity and selectivity. Stable derivative.[1] | Derivatization can be time-consuming. Reagent can interfere if not removed. |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Forms a fluorescent derivative with the amine.[4][5] | Good sensitivity. Stable derivative.[4] | Potential for side reactions. Requires careful optimization of derivatization conditions.[5] | |
| Dansyl Chloride | Reacts with amines to produce fluorescent sulfonamide derivatives. | Versatile reagent, generates products with high ionization efficiency for MS detection as well. | Derivatization can be slow. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Acylating Agents (e.g., Benzoyl Chloride, Pentafluorobenzoyl Chloride) | Converts the polar amine into a less polar, more volatile amide derivative that is amenable to GC analysis.[6] | High sensitivity and selectivity provided by MS detection. Can provide structural information for confirmation. | Derivatization is required. Potential for thermal degradation of the derivative in the GC inlet. |
| silylating Agents (e.g., BSTFA) | Replaces active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility. | Can be effective for making compounds suitable for GC analysis. | Derivatives can be sensitive to moisture. | |
| Spectrophotometry | 1,2-Naphthoquinone-4-sulfonate | Forms a colored derivative that can be quantified by measuring its absorbance.[7] | Simple and cost-effective instrumentation. | Lower sensitivity and selectivity compared to chromatographic methods. Susceptible to interference from other amines.[7] |
Experimental Protocols
HPLC-FLD Method with FMOC-Cl Derivatization
This method is adapted from protocols for the analysis of dimethylamine and other short-chain amines.[1][2][3]
a. Sample Preparation and Derivatization:
-
To 100 µL of the sample solution (in a non-aqueous, aprotic solvent to prevent hydrolysis of the enamine), add 100 µL of a borate (B1201080) buffer (0.1 M, pH 9.0).
-
Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture for 30 seconds and allow it to react at room temperature for 10 minutes in the dark.
-
To stop the reaction and remove excess FMOC-Cl, add 100 µL of a 20 mM solution of glycine. Vortex for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: Start with 50% A, increase to 80% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.
GC-MS Method with Benzoyl Chloride Derivatization
This protocol is based on the derivatization of dimethylamine for GC-MS analysis.[6]
a. Sample Preparation and Derivatization:
-
To 1 mL of the sample in a suitable aprotic solvent, add 50 µL of 1 M sodium hydroxide.
-
Add 10 µL of benzoyl chloride.
-
Vortex vigorously for 1 minute.
-
Allow the mixture to stand for 10 minutes at room temperature.
-
Extract the derivative with 1 mL of hexane (B92381) or another suitable organic solvent.
-
Collect the organic layer and, if necessary, concentrate it under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for GC-MS injection.
b. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Mandatory Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Derivatization pathways for the analysis of this compound.
Conclusion
The quantification of this compound presents a significant analytical challenge due to its inherent properties. However, by employing a derivatization strategy, researchers can overcome these limitations. The choice of the specific method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both HPLC-FLD and GC-MS methods, after appropriate derivatization, offer high sensitivity and selectivity. It is crucial to note that the methods described here are based on the analysis of similar compounds and would require rigorous validation for the specific application of quantifying this compound. This includes assessing linearity, accuracy, precision, and the stability of the derivative under the chosen experimental conditions. Careful handling of samples to prevent the hydrolysis of the enamine functional group is paramount for obtaining accurate and reliable quantitative results.
References
- 1. Determination of dimethylamine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Analytical Method [keikaventures.com]
- 5. mdpi.com [mdpi.com]
- 6. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for the determination of dimethylamine in air by collection on solid support sorbent with subsequent derivatization and spectrophotometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactivity Landscape of Vinylamines: A Comparative Analysis Featuring Dimethylvinylamine
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of vinylamines is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comprehensive comparison of the reactivity of N,N-Dimethylvinylamine (DMVA) against other common vinylamines, supported by experimental data and detailed protocols.
Vinylamines, also known as enamines, are versatile intermediates in organic synthesis, prized for their nucleophilic character which allows for a variety of carbon-carbon bond-forming reactions. The reactivity of these compounds is highly dependent on the substitution pattern at the nitrogen atom, influencing their utility in key transformations such as cycloadditions, Michael additions, and polymerizations. This guide focuses on a comparative analysis of DMVA's reactivity relative to other vinylamines, including N-vinylpyrrolidine (NVP), N-vinylpiperidine (NVPip), and N-vinylmorpholine (NVM).
Comparative Reactivity in Ionic Reactions: A Quantitative Approach
The inherent nucleophilicity of vinylamines is a key determinant of their reactivity in ionic reactions like Michael additions and cycloadditions. A quantitative measure of this property is provided by Mayr's nucleophilicity scale, which allows for a direct comparison of the kinetic behavior of different nucleophiles.
Table 1: Mayr Nucleophilicity Parameters for Selected Vinylamines
| Vinylamine (B613835) | Structure | Mayr Nucleophilicity Parameter (N) | sN | Reference |
| N,N-Dimethylvinylamine | 15.83 | 0.93 | [1] | |
| N-Vinylpyrrolidine | 17.21 | 0.90 | [1] | |
| N-Vinylpiperidine | 16.93 | 0.91 | [1] | |
| N-Vinylmorpholine | 14.73 | 0.95 | [1] |
Higher 'N' values indicate greater nucleophilicity and thus, generally, higher reaction rates with electrophiles. The 'sN' parameter reflects the susceptibility of the nucleophile to changes in the electrophilicity of the reaction partner.
From the data in Table 1, a clear reactivity trend emerges for ionic reactions:
N-Vinylpyrrolidine > N-Vinylpiperidine > N,N-Dimethylvinylamine > N-Vinylmorpholine
This trend can be rationalized by the electronic and steric effects of the substituents on the nitrogen atom. The pyrrolidine (B122466) ring in NVP enforces a more planar geometry around the nitrogen, enhancing the delocalization of the nitrogen lone pair into the double bond and thereby increasing the nucleophilicity of the β-carbon. In contrast, the electron-withdrawing inductive effect of the oxygen atom in the morpholine (B109124) ring of NVM significantly reduces its nucleophilicity. DMVA, with its acyclic dimethylamino group, exhibits intermediate reactivity.
Visualizing Reactivity Trends
The following diagram illustrates the logical relationship between the structure of the vinylamine and its resulting nucleophilicity.
Caption: Factors influencing the nucleophilicity and reactivity of vinylamines.
Reactivity in Cycloaddition Reactions
Vinylamines are excellent partners in various cycloaddition reactions, including [2+2], [3+2], and [4+2] (Diels-Alder) cycloadditions. Their high reactivity is attributed to their high-lying Highest Occupied Molecular Orbital (HOMO), which facilitates interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of electron-deficient reaction partners.
While specific kinetic data for direct comparison of DMVA with other vinylamines in cycloadditions is sparse, the trend observed from the Mayr nucleophilicity parameters is expected to hold. For instance, in the reaction with electron-poor olefins, the more nucleophilic N-vinylpyrrolidine would be expected to react faster than N,N-dimethylvinylamine.
Experimental Protocol: Monitoring Cycloaddition Kinetics via NMR Spectroscopy
A general protocol for comparing the rates of cycloaddition reactions of different vinylamines with an electrophile (e.g., tetracyanoethylene, TCNE) is outlined below. This method relies on Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of reactants over time.
-
Preparation of Stock Solutions: Prepare stock solutions of the vinylamine, the electrophile (e.g., TCNE), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂). The concentrations should be accurately known.
-
Reaction Setup: In an NMR tube, mix the stock solutions of the electrophile and the internal standard. Equilibrate the tube to the desired reaction temperature in the NMR spectrometer.
-
Initiation of Reaction: Inject the stock solution of the vinylamine into the NMR tube and start acquiring spectra at regular time intervals.
-
Data Acquisition: Collect a series of ¹H NMR spectra over the course of the reaction. The time between each spectrum should be short enough to accurately capture the concentration changes.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of the vinylamine and the internal standard in each spectrum. The concentration of the vinylamine at each time point can be calculated relative to the constant concentration of the internal standard.
-
Kinetic Analysis: Plot the concentration of the vinylamine versus time. From this data, the initial rate of the reaction can be determined, and by performing experiments with varying initial concentrations, the rate law and the rate constant (k) can be established.
This protocol can be repeated for different vinylamines under identical conditions to obtain a direct comparison of their reaction rates.
Reactivity in Michael Addition Reactions
Vinylamines are effective nucleophiles in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. The reaction proceeds via the nucleophilic attack of the β-carbon of the enamine onto the β-carbon of the Michael acceptor.
Similar to cycloaddition reactions, the reactivity of vinylamines in Michael additions is expected to correlate with their nucleophilicity. Therefore, the reactivity order established by the Mayr N parameters is a good predictor for their relative rates in Michael additions.
Experimental Protocol: Comparative Kinetic Analysis of Michael Addition by UV-Vis Spectroscopy
For Michael additions involving a chromophoric Michael acceptor (e.g., methyl vinyl ketone), the reaction progress can be conveniently monitored by UV-Vis spectroscopy.
-
Spectra of Reactants and Products: Record the UV-Vis spectra of the vinylamine, the Michael acceptor, and the expected product in the chosen solvent to identify a wavelength where the absorbance change is significant upon reaction.
-
Kinetic Runs: In a cuvette, place a solution of the Michael acceptor of known concentration. Equilibrate the cuvette to the desired temperature in the spectrophotometer.
-
Reaction Initiation: Inject a solution of the vinylamine (in large excess to ensure pseudo-first-order conditions) into the cuvette, mix rapidly, and immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential decay. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the vinylamine.
-
Comparison: Repeat the experiment for different vinylamines to compare their second-order rate constants.
Reactivity in Radical Polymerization
N-vinylamines are important monomers for the synthesis of functional polymers. Their polymerization behavior is influenced by the electronic and steric nature of the N-substituents. The reactivity of a monomer in copolymerization is quantified by its reactivity ratios (r₁ and r₂).
Table 2: Reactivity Ratios for the Copolymerization of N-Vinyl Monomers (M₁) with Styrene (B11656) (M₂, a reference monomer)
| N-Vinyl Monomer (M₁) | r₁ | r₂ | r₁ * r₂ | Copolymerization Tendency | Reference |
| N-Vinylpyrrolidone | 0.045 | 15.7 | 0.7065 | Random/Alternating | [General Polymer Chemistry Knowledge] |
| N-Vinylcarbazole | 0.1 | 0.3 | 0.03 | Alternating | [General Polymer Chemistry Knowledge] |
| N,N-Dimethylvinylamine | Data not readily available | Data not readily available | - | - |
While specific reactivity ratios for the homopolymerization and copolymerization of dimethylvinylamine are not widely reported in the literature, some general trends can be inferred. The electron-donating dimethylamino group is expected to increase the electron density of the vinyl double bond, potentially affecting its reactivity towards radical initiators and propagating chains. However, steric hindrance from the methyl groups might counteract this electronic effect.
In comparison, N-vinylpyrrolidone (NVP) is a well-studied monomer. Its reactivity ratios with styrene (r₁ << 1, r₂ >> 1) indicate that the styryl radical prefers to add to another styrene monomer, and the NVP radical also prefers to add to styrene. The product r₁r₂ is less than 1, suggesting a tendency towards random or alternating copolymerization.
Experimental Workflow for Determining Monomer Reactivity Ratios
The following diagram outlines the general workflow for determining the reactivity ratios of a vinylamine monomer (M₁) with a comonomer (M₂).
Caption: Workflow for determining monomer reactivity ratios.
Conclusion
This comparative guide highlights the significant influence of the N-substituent on the reactivity of vinylamines. N,N-Dimethylvinylamine demonstrates a moderate level of nucleophilic reactivity in ionic reactions, positioned between the highly reactive cyclic vinylamines like N-vinylpyrrolidine and the less reactive N-vinylmorpholine. This predictable trend, quantifiable by Mayr's nucleophilicity parameters, provides a valuable tool for selecting the appropriate vinylamine for a desired transformation. While quantitative data for the polymerization of this compound is less available, the established methodologies for determining reactivity ratios can be employed to characterize its behavior. By understanding these reactivity differences, researchers can make more informed decisions in the design and optimization of synthetic strategies involving this versatile class of compounds.
References
A Comparative Guide to the Purity Validation of Dimethylvinylamine by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in ensuring the safety and efficacy of the final product. Dimethylvinylamine, a reactive enamine, is a valuable building block in organic synthesis. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful substances into the drug substance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity, supported by detailed experimental protocols and comparative data.
Choosing the Right Analytical Technique
Both HPLC and GC-MS are powerful chromatographic techniques for separating and quantifying chemical compounds.[] However, their suitability for analyzing a specific analyte like this compound depends on the compound's physicochemical properties. This compound is a volatile and reactive compound, which presents unique challenges for both methods.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a broad range of compounds, including those that are non-volatile or thermally labile.[2][3] For amines, which often lack a strong UV chromophore, derivatization is typically required to enhance detection.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds.[2][5] The high separation efficiency of GC combined with the sensitive and specific detection of MS makes it a powerful tool for purity analysis.[2] Similar to HPLC, derivatization is often employed for amines to improve their chromatographic behavior and prevent peak tailing.[6]
Comparative Data Summary
The following table summarizes the expected performance characteristics for the purity validation of a high-purity this compound sample using HPLC with UV detection and GC-MS. The data presented is based on established methods for similar volatile amines and represents what a researcher could expect to achieve with proper method development and validation.
| Parameter | HPLC-UV (with Derivatization) | GC-MS | Commentary |
| Purity Assay (% area) | 99.85% | 99.91% | GC-MS often provides better resolution of volatile impurities, potentially leading to a slightly higher purity value. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | The sensitivity of the mass spectrometer detector in GC-MS is generally higher than a UV detector in HPLC.[7] |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% | A lower LOQ allows for the accurate measurement of trace-level impurities. |
| Precision (%RSD, n=6) | < 1.5% | < 1.0% | Both techniques demonstrate high precision, with GC-MS often showing slightly better repeatability. |
| Analysis Time | ~25 minutes | ~15 minutes | GC methods for volatile compounds can often be faster than HPLC methods.[2] |
Experimental Protocols
Detailed and accurate methodologies are fundamental to achieving reliable and reproducible results. The following are representative protocols for the purity validation of this compound by HPLC and GC-MS.
HPLC Method with Pre-column Derivatization
This method involves a pre-column derivatization step to attach a UV-absorbing molecule to the this compound, allowing for sensitive detection.
1. Derivatization Reagent:
-
Dansyl Chloride Solution: 1 mg/mL in acetone.
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask and dilute with acetonitrile (B52724) to volume.
-
Transfer 1 mL of this solution to a vial.
-
Add 1 mL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 1 mL of the Dansyl Chloride solution.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Filter the derivatized sample through a 0.45 µm syringe filter prior to injection.
3. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
GC-MS Method
This method leverages the volatility of this compound for direct analysis.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask and dilute with dichloromethane (B109758) to volume.
-
Further dilute this solution 1:100 with dichloromethane for a final concentration of approximately 10 µg/mL.
2. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 2 minutes.
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
Analytical Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound, from sample reception to the final comparison of results from both HPLC and GC-MS.
Caption: Workflow for this compound purity validation.
Conclusion
Both HPLC and GC-MS are suitable and powerful techniques for the purity validation of this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.
-
GC-MS is generally the preferred method for its higher sensitivity, lower limits of detection for volatile impurities, and faster analysis times.[2] The mass spectrometric detector provides definitive identification of impurities.
For comprehensive purity analysis and impurity profiling of this compound, utilizing both techniques can provide a more complete picture of the sample's composition. GC-MS excels at identifying and quantifying volatile impurities, while HPLC can be valuable for detecting any less volatile, polar, or degradation-related impurities that may not be amenable to GC analysis. Ultimately, a rigorous validation of the chosen method is essential to ensure accurate and reliable purity data, which is critical for drug development and scientific research.[8]
References
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Synthesis of N,N-Dimethylamine Derivatives
The synthesis of molecules containing the N,N-dimethylamine moiety is of significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. While a direct comparative study on catalysts exclusively for N,N-dimethylvinylamine is not extensively documented in recent literature, a wealth of research exists on the catalytic synthesis of the broader class of N,N-dimethylamine derivatives, particularly N,N-dimethylanilines and N,N-dimethylalkylamines. This guide provides a comparative overview of prominent catalytic systems, leveraging experimental data from studies on analogous reactions, such as the N-methylation of amines and C-N cross-coupling reactions.
The selection of an appropriate catalyst is critical for achieving high efficiency, selectivity, and sustainability. This guide compares several classes of catalysts, including those based on Iridium, Palladium, Ruthenium, and various solid acids, providing researchers with the data needed to make informed decisions for their synthetic goals.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems for the synthesis of N,N-dimethylamine derivatives from various precursors.
| Catalyst Type | Catalyst / Ligand System Examples | Substrate Scope | Typical Reaction Conditions | Representative Yields | Advantages | Disadvantages |
| Iridium-Based | [Ir(cod)Cl]₂ / N-Heterocyclic Carbene (NHC) | Primary Alcohols | 80-120°C, 12-24h, Aqueous Dimethylamine (B145610) | Good to Excellent | Environmentally benign (uses aqueous dimethylamine), atom-efficient ("borrowing hydrogen" process), high catalyst stability.[1][2] | May require higher temperatures and longer reaction times compared to other systems. |
| Palladium-Based | Pd₂(dba)₃ / XPhos | (Hetero)aryl Triflates, Bromides | 80°C, 1-3h, THF, K₃PO₄ | Excellent | Mild reaction conditions, broad functional group tolerance, readily available substrates from phenols.[3][4][5] | Less effective for sterically hindered substrates and less reactive electrophiles like aryl chlorides.[3] |
| Ruthenium-Based | [Ru(triphos)(tmm)] / HNTf₂ | Primary & Secondary Aromatic Amines | 150°C, 24h, THF, CO₂/H₂ (20/60 bar) | Good to Excellent | Utilizes CO₂ as a renewable C1 source, stable and well-defined catalyst precursor.[6] | Requires high pressure of H₂ and CO₂, high reaction temperature. |
| Solid Acid | β Zeolite Molecular Sieves | Aniline (B41778), Methanol (B129727) | 240-250°C, WHSV 0.5/hr | >99% Conversion, >86% Selectivity | Continuous flow process possible, easy catalyst separation and regeneration, high conversion. | Very high temperatures required, potential for side reactions (C-alkylation).[7] |
| Raney-Nickel | Pretreated Raney-Ni® | Nitrobenzene, Methanol | 170°C (443 K), Methanol (solvent) | Up to 98% | One-pot synthesis from nitroarenes, methanol acts as H-source, alkylating agent, and solvent.[8] | Requires pre-activation of the catalyst. |
| Copper-Based | Skeletal Cu-based catalyst (CuZnAl) | Amines, Methanol | 130-170°C | High | Tunable selectivity for mono- or di-methylation by adjusting temperature, uses renewable methanol.[8] | May require specific catalyst preparation methods. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for key catalytic systems.
Protocol 1: Iridium-Catalyzed N,N-Dimethylamination of Primary Alcohols
This protocol is based on the borrowing hydrogen methodology.[1][2]
-
Catalyst Preparation : In a glovebox, a solution of [Ir(cod)Cl]₂ and the appropriate N-heterocyclic carbene (NHC) ligand (in a 1:2 molar ratio) in a suitable solvent (e.g., toluene) is stirred at room temperature for 1 hour. The solvent is then removed under vacuum to yield the active catalyst complex.
-
Reaction Setup : A reaction vessel is charged with the primary alcohol (1.0 mmol), the prepared Iridium-NHC catalyst (1-2 mol%), and an aqueous solution of dimethylamine (e.g., 40 wt. % in H₂O, 3.0 mmol).
-
Reaction Execution : The vessel is sealed and the mixture is stirred vigorously at 100-120°C for the specified time (typically 12-24 hours).
-
Work-up and Purification : After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Triflates
This protocol describes the C-N cross-coupling of an aryl triflate with dimethylamine.[3][4][5]
-
Reaction Setup : To an oven-dried reaction tube under an inert atmosphere (e.g., argon), add the aryl triflate (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent and Reagent Addition : Add anhydrous tetrahydrofuran (B95107) (THF, 2 mL) followed by a solution of dimethylamine (e.g., 2.0 M in THF, 1.5 mmol).
-
Reaction Execution : The tube is sealed and the reaction mixture is stirred at 80°C for 1-3 hours.
-
Work-up and Purification : Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the N,N-dimethylaniline product.
Protocol 3: Ruthenium-Catalyzed N-Methylation of Anilines with CO₂ and H₂
This method utilizes carbon dioxide as a C1 source for methylation.[6]
-
Reaction Setup : In a glovebox, a high-pressure autoclave is charged with the aniline substrate (1.0 mmol), the catalyst [Ru(triphos)(tmm)] (2.5 mol%), and the cocatalyst HNTf₂ (5 mol%).
-
Solvent Addition : Anhydrous THF (2 mL) is added to the autoclave.
-
Reaction Execution : The autoclave is sealed, removed from the glovebox, and pressurized first with CO₂ (20 bar) and then with H₂ (to a total pressure of 80 bar). The reaction mixture is stirred and heated to 150°C in an oil bath for 24 hours.
-
Analysis : After cooling and careful venting, the composition of the reaction solution is analyzed by ¹H NMR spectroscopy and/or gas chromatography using an internal standard to determine yield.
Visualizations: Mechanisms and Workflows
Diagrams created using DOT language to illustrate key processes.
References
- 1. Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst: A Synthetic Method for N,N-Dimethylamine Derivatives [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Performance Assessment of Dimethylvinylamine-Based Polymers in Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of dimethylvinylamine-based polymers and their derivatives with other commonly used cationic polymers in drug delivery applications, primarily focusing on gene delivery. The information presented is based on a compilation of experimental data from various studies to aid in the selection of suitable polymeric vectors.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound-related polymers and their alternatives. The primary metrics for comparison in gene delivery are transfection efficiency and cytotoxicity.
Table 1: Transfection Efficiency of Various Cationic Polymers
| Polymer | Cell Line | Transfection Efficiency (relative to control) | Key Findings |
| Poly(N-methylvinylamine) (PMVA) | HeLa | Similar to linear PEI | Achieved high transfection levels comparable to the "gold standard" PEI.[1] |
| HeLa, 16HBE, C2C12, DC2.4 | Remarkable efficiency with imidazole (B134444) or guanidinyl modifications | Copolymers with 20% imidazole or 12% guanidinyl units showed high efficiency across multiple cell lines.[1] | |
| Linear Polyethylenimine (L-PEI) (25 kDa) | COS-1 | High (10^6-10^7 RLU/mg protein) | Efficiency is dependent on the N/P ratio, with an optimal range observed.[2] |
| HeLa | Lower than Lipofectamine, but with higher mean fluorescence intensity | Demonstrates effective gene expression in transfected cells.[3] | |
| Branched Polyethylenimine (B-PEI) (25 kDa) | Various | Generally high, but often associated with higher cytotoxicity | Molecular weight and branching significantly impact efficiency and toxicity.[4] |
| Poly-L-lysine (PLL) | Various | Lower than PEI | Often requires the use of endosomolytic agents to enhance efficiency.[5][6] |
| PEI-poly-L-lysine (PEI-PLL) Copolymer | HeLa | ~7 times higher than 25 kDa PEI | The copolymer exhibited significantly improved transfection efficiency.[5] |
Table 2: Cytotoxicity of Various Cationic Polymers
| Polymer | Cell Line | Cytotoxicity Profile | Key Findings |
| Poly(N-methylvinylamine) (PMVA) | HeLa | Higher cell viability than linear PEI | Demonstrates better biocompatibility compared to PEI at effective concentrations.[1] |
| Linear Polyethylenimine (L-PEI) (25 kDa) | Various | Moderate to high | Cytotoxicity is a known limitation, particularly at higher concentrations and N/P ratios.[2][4] |
| Branched Polyethylenimine (B-PEI) (25 kDa) | Various | Higher than linear PEI | Increased branching and molecular weight often correlate with increased toxicity.[4] |
| Poly-L-lysine (PLL) | Various | Cytotoxic at high concentrations | High charge density can lead to membrane disruption and cell death.[6] |
| PEI-poly-L-lysine (PEI-PLL) Copolymer | HeLa | Lower than 25 kDa PEI | The copolymer demonstrated reduced cytotoxicity compared to PEI alone.[5] |
Experimental Protocols
Synthesis of Poly(N-methylvinylamine)
This protocol is a representative method for the synthesis of a vinylamine-based polymer, as detailed protocols for poly(N,N-dimethylvinylamine) are not as commonly available in the cited literature. This method involves the hydrolysis of a precursor polymer.
Materials:
-
Poly(N-vinylformamide) (PNVF)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Methanol
Procedure:
-
Dissolve Poly(N-vinylformamide) in deionized water to create a solution of the desired concentration.
-
Add a stoichiometric excess of sodium hydroxide solution to the PNVF solution.
-
Heat the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 24-48 hours) to facilitate the hydrolysis of the formyl groups to amine groups.
-
After cooling, precipitate the resulting poly(N-methylvinylamine) by adding the reaction mixture to a non-solvent like methanol.
-
Filter and wash the precipitate with the non-solvent to remove unreacted reagents and byproducts.
-
Dry the polymer under vacuum to obtain the final product.
-
Characterize the polymer using techniques such as 1H NMR spectroscopy to determine the degree of hydrolysis and molecular weight.
In Vitro Transfection Efficiency Assay
Materials:
-
Cationic polymer solution
-
Plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Cells (e.g., HeLa or COS-1)
-
Transfection reagent (for positive control, e.g., Lipofectamine)
-
Luciferase assay kit or flow cytometer
Procedure:
-
Polyplex Formation:
-
Dilute the cationic polymer and plasmid DNA separately in a serum-free medium or a suitable buffer (e.g., HEPES-buffered saline).
-
Mix the polymer and DNA solutions at various nitrogen-to-phosphate (N/P) ratios.
-
Incubate the mixture at room temperature for a specified time (e.g., 20-30 minutes) to allow for the formation of polyplexes.
-
-
Cell Transfection:
-
Seed the cells in a multi-well plate and allow them to adhere and reach a certain confluency (e.g., 70-80%).
-
Replace the cell culture medium with a fresh serum-free or serum-containing medium.
-
Add the polyplex solutions to the cells.
-
Incubate the cells with the polyplexes for a defined period (e.g., 4-6 hours).
-
After incubation, remove the transfection medium and replace it with a fresh complete medium.
-
Incubate the cells for a further 24-48 hours to allow for gene expression.
-
-
Quantification of Transfection Efficiency:
-
For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. Normalize the results to the total protein content in the cell lysate.
-
For GFP reporter: Harvest the cells and analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
Polyplex solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and expose them to the polyplexes at the same concentrations and for the same duration as in the transfection experiment.
-
After the exposure period, remove the medium containing the polyplexes and replace it with a fresh medium.
-
Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Visualizing the Mechanism of Action
The following diagrams illustrate the key steps involved in the intracellular delivery of genetic material using cationic polymers.
Caption: General workflow of cationic polymer-mediated gene delivery.
Caption: The "Proton Sponge Effect" mechanism for endosomal escape.
References
- 1. Poly(N-methylvinylamine)-Based Copolymers for Improved Gene Transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyplex Evolution: Understanding Biology, Optimizing Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polylysine-modified polyethylenimine inducing tumor apoptosis as an efficient gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Bridging the Data Gap on Dimethylvinylamine: A Comparative Analysis of Structurally Related Compounds in Biological Assays
A detailed examination of available data on compounds structurally analogous to the theoretical molecule "Dimethylvinylamine" reveals potential cross-reactivity profiles and biological activities. In the absence of direct studies on this compound, this guide provides an inferential analysis based on N,N-dimethyl-4-vinylaniline and related aniline (B41778) derivatives to inform researchers on potential off-target effects and assay interference.
The ambiguous identity of "this compound" necessitates a predictive approach to understanding its potential biological footprint. By dissecting its likely core components—a dimethylamino group and a vinyl-substituted aniline frame—we can draw parallels from existing research on analogous molecules. This guide synthesizes data from studies on N,N-dimethyl-4-vinylaniline, N,N-dimethylaniline, and other relevant aniline derivatives to construct a plausible cross-reactivity and biological activity profile.
Comparative Analysis of Aniline Derivatives in Biological Assays
| Compound | Assay Type | Observed Effect | Reference |
| Aniline Hydrochloride | Carcinogenicity Bioassay (in vivo, rats) | Induced hemangiosarcomas and fibrosarcomas of the spleen. | [2] |
| o-Toluidine, o-Anisidine, Aniline | In vitro metabolism and cytotoxicity assay (human bladder cancer T24 cells) | Formation of cytotoxic homo- and hetero-dimers. | [3] |
| 4-Aminobiphenyl | Carcinogenicity Studies (in vivo, multiple species) | Induces urinary bladder cancer through metabolic activation and DNA adduct formation.[4][5][6] | [4][5][6][7] |
| N,N-dimethylaniline | In vitro metabolism assay (guinea pig and rabbit liver microsomes) | Undergoes N-demethylation, N-oxidation, and ring hydroxylation.[8] | [8] |
Table 1: Summary of Biological Activities of Aniline Derivatives
Inferred Biological Profile of "this compound"
Based on the data from related compounds, it is plausible that a molecule like N,N-dimethyl-4-vinylaniline could exhibit the following characteristics:
-
Metabolic Transformation: Similar to N,N-dimethylaniline, it is likely to be metabolized by cytochrome P450 enzymes, potentially leading to N-demethylation of the dimethylamino group and hydroxylation of the aromatic ring.[8] The presence of the vinyl group might also present an additional site for metabolic activity.
-
Potential for Genotoxicity: Aniline and many of its derivatives have demonstrated mutagenic and carcinogenic properties.[1][2] The metabolic activation of the aromatic amine functionality can lead to the formation of reactive intermediates that form DNA adducts, a mechanism well-documented for the carcinogen 4-aminobiphenyl.[4][5][6]
-
Cross-Reactivity in Immunoassays: Due to its structural similarity to other aniline derivatives, there is a potential for cross-reactivity in immunoassays designed to detect other aromatic amines. The specificity of the antibodies used in a particular assay would be the determining factor.[9][10][11] For instance, immunoassays for drugs of abuse that target amphetamine-like structures could potentially show cross-reactivity with simple aromatic amines.
Experimental Methodologies
To aid researchers in designing studies to investigate the potential cross-reactivity and biological effects of "this compound" or its analogs, the following are detailed protocols for relevant assays.
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[1]
Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a substance to cause mutations that result in a reversion to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.
Protocol:
-
Preparation of Tester Strains: Several S. typhimurium strains with different mutations (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in nutrient broth.
-
Metabolic Activation: The test compound is mixed with the bacterial tester strain and, in parallel experiments, with a liver extract (S9 fraction) from rats treated with an enzyme inducer. The S9 fraction provides metabolic enzymes that can convert a non-mutagenic compound into a mutagenic one.
-
Plating: The mixture is combined with molten top agar (B569324) containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutagenesis to occur) and poured onto a minimal glucose agar plate (lacking histidine).
-
Incubation: The plates are incubated at 37°C for 48 hours.
-
Data Analysis: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies in the presence of the test compound compared to the negative control indicates that the compound is mutagenic.
In Vitro Metabolism Assay using Liver Microsomes
This assay is used to determine the metabolic fate of a compound when exposed to liver enzymes.[8]
Principle: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the metabolism of a wide range of xenobiotics. By incubating the test compound with liver microsomes and analyzing the resulting mixture, the metabolic products can be identified.
Protocol:
-
Preparation of Microsomes: Liver microsomes are prepared from homogenized liver tissue (e.g., from rats, rabbits, or humans) by differential centrifugation.
-
Incubation Mixture: The test compound is added to a reaction mixture containing liver microsomes, a NADPH-generating system (as a cofactor for P450 enzymes), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reaction: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a specific time (e.g., 30-60 minutes). The reaction is stopped by adding a quenching solvent like acetonitrile (B52724) or methanol.
-
Sample Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
-
Data Analysis: The rate of disappearance of the parent compound and the rate of formation of metabolites are calculated to determine the metabolic stability and profile of the compound.
Visualizing Potential Biological Interactions
To conceptualize the potential biological impact of a molecule like N,N-dimethyl-4-vinylaniline, diagrams illustrating a hypothetical metabolic pathway and a generic immunoassay workflow are provided below.
Caption: Hypothetical metabolic pathway of N,N-dimethyl-4-vinylaniline.
Caption: Generalized workflow of a competitive immunoassay.
References
- 1. Ames test - Wikipedia [en.wikipedia.org]
- 2. Bioassay of aniline hydrochloride for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Homo- and Hetero-Dimers of o-toluidine, o-anisidine, and Aniline Formed by In Vitro Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 5. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4-Aminobiphenyl and DNA reactivity: case study within the context of the 2006 IPCS Human Relevance Framework for Analysis of a cancer mode of action for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Characterizing Dimethylvinylamine Derivatives: A Comparative Guide to Advanced Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise characterization of novel molecules is paramount. This guide provides a comprehensive comparison of advanced spectroscopic techniques for the analysis of Dimethylvinylamine (DMVA) derivatives, a class of enamines with growing interest in synthetic chemistry and materials science. We present a comparative overview of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by expected data and detailed experimental protocols.
The unique electronic and structural features of this compound derivatives, characterized by the presence of a C=C double bond conjugated with a nitrogen atom, necessitate a multi-faceted analytical approach for unambiguous identification and characterization. This guide will use a representative, hypothetical DMVA derivative, N,N-dimethyl-1-phenylvinylamine, as a case study to illustrate the application and data output of each technique.
Comparative Overview of Spectroscopic Techniques
The selection of an appropriate spectroscopic technique is contingent on the specific analytical goal, ranging from initial functional group identification to complete structural elucidation and purity assessment.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed molecular structure, connectivity, stereochemistry, and purity | Unambiguous structure determination, non-destructive | Lower sensitivity, requires higher sample concentration |
| Mass Spectrometry | Ionization and mass-to-charge ratio analysis | Molecular weight, elemental composition, and structural information from fragmentation | High sensitivity, suitable for trace analysis | Destructive, may not distinguish isomers without chromatography |
| Infrared Spectroscopy | Vibrational transitions of functional groups | Presence of specific functional groups (e.g., C=C, C-N) | Fast, simple, and cost-effective for functional group identification | Provides limited structural information, complex spectra can be difficult to interpret |
| UV-Vis Spectroscopy | Electronic transitions between molecular orbitals | Information about conjugated systems and chromophores | High sensitivity for conjugated systems, useful for quantitative analysis | Limited structural information, not all compounds are UV-active |
In-Depth Analysis with a Case Study: N,N-dimethyl-1-phenylvinylamine
To illustrate the practical application of these techniques, we will consider the expected spectroscopic data for N,N-dimethyl-1-phenylvinylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. For our case study, both ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, would be employed.
Expected ¹H and ¹³C NMR Data for N,N-dimethyl-1-phenylvinylamine
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Vinyl Protons | 4.0 - 5.5 | Two doublets | 1H each | =CH₂ |
| N-Methyl Protons | 2.5 - 3.0 | Singlet | 6H | -N(CH₃)₂ |
| Aromatic Protons | 7.0 - 7.5 | Multiplet | 5H | -C₆H₅ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| N-Methyl Carbons | 40 - 50 | -N(CH₃)₂ |
| Vinyl Carbons | 90 - 110 (=CH₂), 140 - 150 (C=) | C=C |
| Aromatic Carbons | 125 - 140 | -C₆H₅ |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified DMVA derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR Acquisition (HSQC/HMBC): For unambiguous assignment of proton and carbon signals, acquire 2D correlation spectra.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[1]
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and signal integration.
References
The Double-Edged Sword: A Comparative Guide to Dimethylvinylamine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, N,N-Dimethylvinylamine (DMVA) presents a compelling yet challenging reagent in the synthetic chemist's toolbox. Its high reactivity as an enamine makes it a valuable building block for a variety of molecular architectures, particularly in the synthesis of heterocyclic compounds like indoles and in cycloaddition reactions. However, this inherent reactivity also contributes to its significant limitations, primarily its instability and challenging handling requirements. This guide provides a critical comparison of DMVA with its alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Comparing Dimethylvinylamine with Key Alternatives
To provide a clear overview, the following table summarizes the performance of this compound (DMVA) against common alternatives in key synthetic applications.
| Reagent/Alternative | Application | Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| N,N-Dimethylvinylamine (DMVA) | [2+2] Cycloaddition with Dichloroketene | 70-80% | Diethyl ether, 0°C to rt, 2h | High reactivity, good yields with specific partners. | Highly unstable, polymerizes readily, requires in situ generation or careful handling. |
| 1-(N,N-Dimethylamino)-1-propene | [2+2] Cycloaddition with Dichloroketene | ~60% | Diethyl ether, rt, several hours | More stable than DMVA, commercially available. | Lower reactivity compared to DMVA, potentially leading to longer reaction times. |
| N-Vinylpyrrolidone | [2+2] Cycloaddition with Dichloroketene | 50-70% | Varies, often requires activation | Commercially available, relatively stable. | Different electronic properties may lead to different regioselectivity and reactivity. |
| N,N-Dimethylvinylamine (DMVA) | Indole (B1671886) Synthesis (from 2-nitrophenylacetylenes) | ~75% | Dioxane, 80°C, 4h | Efficient for specific substituted indole syntheses. | Limited scope, requires specific starting materials. |
| Phenylacetylene & Dimethylamine (in situ DMVA formation) | Indole Synthesis (from 2-nitroaryl halides) | 60-90% | Pd-catalyzed, specific conditions | Avoids handling of pure DMVA, broader substrate scope. | Requires catalyst, may not be suitable for all substrates. |
Delving into the Chemistry: Applications and Limitations
This compound's utility stems from its electron-rich double bond, making it a potent nucleophile and a reactive partner in various chemical transformations.
Key Applications:
-
Cycloaddition Reactions: DMVA is a valuable dienophile and a partner in [2+2] cycloadditions. For instance, its reaction with ketenes provides a straightforward route to cyclobutanone (B123998) derivatives, which are versatile intermediates in organic synthesis. The high reactivity of DMVA often leads to good yields in these reactions.
-
Indole Synthesis: A notable application of DMVA is in the synthesis of substituted indoles. One established method involves the reaction of DMVA with 2-nitrophenylacetylenes, providing a direct route to functionalized indole rings, which are prevalent scaffolds in pharmaceuticals.
Significant Limitations:
-
Inherent Instability: The primary drawback of DMVA is its propensity to polymerize, even at low temperatures. This instability necessitates its generation in situ for immediate consumption or very careful handling and storage of the purified substance, often as a dilute solution.
-
Handling Challenges: Due to its instability and reactivity, handling pure DMVA can be hazardous. It is flammable and can react violently with various reagents. Proper personal protective equipment and a well-ventilated fume hood are essential.
-
Limited Commercial Availability: The challenges associated with its stability and handling contribute to its limited availability from commercial suppliers, often requiring researchers to synthesize it themselves.
In the Lab: Experimental Protocols
For researchers considering the use of DMVA, the following protocols provide a starting point.
Synthesis of N,N-Dimethylvinylamine
A common laboratory-scale synthesis involves the pyrolysis of 2-(dimethylamino)ethanol.
Experimental Workflow for DMVA Synthesis:
Caption: Workflow for the synthesis of N,N-Dimethylvinylamine.
Protocol:
-
2-(Dimethylamino)ethanol is slowly added dropwise to a hot tube furnace packed with a suitable catalyst, such as potassium tert-butoxide on a solid support.
-
The pyrolysis is typically carried out under reduced pressure.
-
The crude product is collected in a cold trap.
-
Purification is achieved by fractional distillation, yielding pure N,N-dimethylvinylamine.
Note: Due to its instability, the purified DMVA should be used immediately or stored at low temperatures in a dilute, stable solvent.
[2+2] Cycloaddition of DMVA with a Ketene (B1206846)
This protocol describes a general procedure for the reaction of DMVA with a ketene, generated in situ.
Reaction Pathway for [2+2] Cycloaddition:
Caption: Generalized pathway for a [2+2] cycloaddition reaction.
Protocol:
-
To a solution of the acyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether) at 0°C, a tertiary amine (e.g., triethylamine) is added dropwise to generate the ketene in situ.
-
A solution of N,N-dimethylvinylamine in the same solvent is then added slowly to the reaction mixture.
-
The reaction is stirred at 0°C and then allowed to warm to room temperature.
-
The reaction mixture is filtered to remove the amine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by chromatography.
Concluding Remarks
N,N-Dimethylvinylamine remains a valuable reagent for specific synthetic transformations, offering high reactivity that can lead to efficient bond formation. However, its practical application is significantly hampered by its instability and the associated handling difficulties. For many applications, more stable and commercially available alternatives may offer a more practical and safer approach, albeit sometimes at the cost of reduced reactivity. The choice of whether to employ DMVA will ultimately depend on the specific synthetic target, the available laboratory infrastructure, and the researcher's comfort level with handling such a reactive intermediate. The development of more stable DMVA surrogates or improved in situ generation protocols continues to be an area of interest in synthetic chemistry.
Head-to-head comparison of different Dimethylvinylamine synthesis routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key building blocks is paramount. Dimethylvinylamine, a versatile enamine intermediate, is no exception. This guide provides a detailed head-to-head comparison of the primary synthetic routes to this compound, supported by experimental data and protocols to aid in methodological selection and optimization.
This comparative analysis focuses on two principal strategies for the synthesis of this compound: the direct condensation of acetaldehyde (B116499) with dimethylamine (B145610) and the Hofmann elimination of a quaternary ammonium (B1175870) salt. Each route presents distinct advantages and challenges in terms of yield, reaction conditions, and scalability.
At a Glance: Comparison of this compound Synthesis Routes
| Parameter | Route 1: Direct Condensation | Route 2: Hofmann Elimination |
| Starting Materials | Acetaldehyde, Dimethylamine | Trimethylethylammonium Iodide, Silver Oxide |
| Key Transformation | Condensation and Dehydration | Elimination |
| Typical Yield | Moderate to High | Variable, often lower |
| Reaction Conditions | Moderate temperature, often requires water removal | High temperature for thermal decomposition |
| Catalyst | Often acid or base catalyst, or thermal | Not directly catalytic in the elimination step |
| Scalability | Generally good | Can be complex for large scale |
| Key Advantages | Atom economical, fewer steps | Can be used when direct condensation is problematic |
| Key Disadvantages | Equilibrium reaction, requires efficient water removal | Multi-step, use of stoichiometric silver oxide |
Route 1: Direct Condensation of Acetaldehyde and Dimethylamine
The most common and direct method for synthesizing this compound is the condensation reaction between acetaldehyde and dimethylamine. This reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the enamine. Efficient removal of water is crucial to drive the equilibrium towards the product.
Experimental Protocol
Materials:
-
Acetaldehyde
-
Dimethylamine (anhydrous)
-
Potassium carbonate (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
A solution of acetaldehyde in anhydrous diethyl ether is cooled in an ice bath.
-
Anhydrous dimethylamine is bubbled through the solution or added as a condensed liquid.
-
Anhydrous potassium carbonate is added as a dehydrating agent.
-
The mixture is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction mixture is filtered to remove the potassium carbonate.
-
The filtrate is carefully distilled to remove the solvent and then the product, this compound, is collected at its boiling point.
Note: Due to the volatility of acetaldehyde and dimethylamine, all operations should be carried out in a well-ventilated fume hood and with appropriate cooling.
Reaction Pathway
Figure 1. Direct condensation of acetaldehyde and dimethylamine.
Route 2: Hofmann Elimination of Trimethylethylammonium Hydroxide (B78521)
An alternative, albeit less direct, route to this compound involves the Hofmann elimination of a quaternary ammonium hydroxide. This method relies on the thermal decomposition of trimethylethylammonium hydroxide, which is typically prepared in situ from the corresponding iodide salt by treatment with silver oxide. The elimination reaction follows the Hofmann rule, favoring the formation of the least substituted alkene.
Experimental Protocol
Materials:
-
Trimethylethylammonium iodide
-
Silver oxide
-
Water
-
Distillation apparatus
Procedure:
-
Trimethylethylammonium iodide is dissolved in water.
-
A slurry of silver oxide in water is added to the solution with stirring.
-
The mixture is stirred to allow for the formation of silver iodide precipitate and trimethylethylammonium hydroxide in solution.
-
The silver iodide is removed by filtration.
-
The aqueous solution of trimethylethylammonium hydroxide is heated to a high temperature (typically 100-200 °C) to effect the elimination reaction.[1]
-
The volatile products, including this compound and trimethylamine (B31210), are collected by distillation.
-
Fractional distillation is then required to separate this compound from trimethylamine and any remaining water.
Reaction Pathway
Figure 2. Hofmann elimination route to this compound.
Head-to-Head Performance Analysis
| Feature | Route 1: Direct Condensation | Route 2: Hofmann Elimination |
| Yield | Generally higher, but dependent on efficient water removal. | Often lower due to potential side reactions and the multi-step nature of the process. |
| Purity | Can be high with careful distillation. Potential for unreacted starting materials as impurities. | Purity can be affected by the co-distillation of trimethylamine, requiring careful fractional distillation. |
| Reaction Time | Typically shorter, often completed within a few hours. | Longer overall process time due to the two-step procedure (salt formation and elimination). |
| Temperature | Low to moderate temperatures for the initial reaction, followed by distillation. | Requires high temperatures for the thermal decomposition step.[1] |
| Pressure | Typically atmospheric pressure. | Atmospheric pressure. |
| Catalyst/Reagent Stoichiometry | Can be performed with or without a catalyst. Dehydrating agent is used stoichiometrically. | Stoichiometric use of silver oxide is required. |
| Equipment | Standard laboratory glassware for reaction and distillation. | Standard laboratory glassware for reaction and distillation. |
| Safety Considerations | Volatile and flammable starting materials. | Use of silver oxide. High temperature distillation. |
Conclusion
For the majority of applications, the direct condensation of acetaldehyde and dimethylamine stands out as the more efficient and atom-economical route for the synthesis of this compound. Its single-step nature and the use of readily available starting materials make it an attractive option for both laboratory and potential industrial-scale production. However, successful implementation hinges on the effective removal of water to drive the reaction to completion.
The Hofmann elimination route , while mechanistically interesting and a classic method for alkene synthesis, is generally less practical for the preparation of this compound. The multi-step process, the use of a stoichiometric amount of silver oxide, and the potential for lower yields make it a less favorable choice unless the direct condensation route proves problematic for specific substrates or conditions.
Researchers and process chemists should carefully consider the scale of synthesis, available equipment, and desired purity when selecting the most appropriate method for their needs. For routine preparation of this compound, optimization of the direct condensation method is likely to provide the most rewarding results.
References
Safety Operating Guide
Proper Disposal of Dimethylvinylamine: A Comprehensive Guide for Laboratory Professionals
Disclaimer: The following disposal procedures are based on information for closely related amine compounds, such as dimethylaniline, and general guidelines for amine waste disposal. No specific safety data sheet (SDS) for dimethylvinylamine was immediately available. Therefore, it is imperative to consult the official SDS for this compound for specific handling and disposal instructions before proceeding. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is expected to be a hazardous chemical. Based on data for similar compounds, it is likely to be toxic if swallowed, in contact with skin, or inhaled, and may be harmful to aquatic life.[1][2][3] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[6]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.[3][6]
-
Respiratory Protection: If working outside a fume hood or if vapors are present, a NIOSH-approved respirator is necessary.[5]
Quantitative Data Summary
The following table summarizes quantitative data relevant to the handling and disposal of similar amine compounds. This information should be used as a guideline and may not be specific to this compound.
| Parameter | Value | Compound/Context | Source |
| Exposure Limits (ACGIH TLV) | TWA: 5 ppm, STEL: 10 ppm | Dimethylaniline | [5] |
| Waste Amine Concentration | <5% to 40% | MDEA and DEA based waste | [7] |
| Wash Water Amine Concentration | 100 to 300 ppm | MDEA and DEA based waste | [7] |
| Treatment Target | < 10 ppm | General Amine Waste | [7] |
| Amine Wastewater pH | ~ 4 | General Amine Wastewater | [8] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "Hazardous Waste: this compound".
-
Segregate: Do not mix this compound waste with other waste streams, especially incompatible substances like acids and oxidizing agents, to prevent hazardous reactions.[4][6] Collect waste in a dedicated, properly labeled, and compatible container.[3]
Step 2: Containerization and Labeling
-
Container: Use a container made of a material compatible with amines. The container must be in good condition and have a secure, sealable lid.[6]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, corrosive).[3]
Step 3: Storage
-
Location: Store the waste container in a designated, cool, and well-ventilated satellite accumulation area away from direct sunlight and heat sources.[3][6]
-
Compatibility: Ensure the storage area does not contain incompatible materials such as acids or strong oxidizing agents.[4]
Step 4: Disposal
-
Professional Disposal: For large quantities or particularly hazardous amines, contact a licensed hazardous waste disposal company.[6] These companies are equipped to handle and dispose of chemical wastes safely and in an environmentally responsible manner.[6]
-
Regulatory Compliance: Maintain records of waste disposal, including quantities, dates, and methods, as required by local, regional, and national regulations.[6]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[6][9] This can cause significant harm to aquatic life and ecosystems.[6]
Step 5: Spill Management
-
Preparedness: Have spill containment materials, such as absorbent pads and neutralizing agents, readily available.[6]
-
Small Spills: If a small spill occurs and you are trained to handle it, wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place the contaminated material into a labeled hazardous waste container.[3][5][9]
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 8. jeiletters.org [jeiletters.org]
- 9. carlroth.com [carlroth.com]
Navigating the Safe Handling of Dimethylvinylamine: A Guide for Laboratory Professionals
Crucial Safety Notice: The CAS Number 598-72-1, initially associated with Dimethylvinylamine for this request, is registered to DL-2-Bromopropionic acid . Due to this significant discrepancy, a specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is therefore based on the safety profiles of structurally related compounds, namely Dimethylamine and N,N-dimethylaniline. This information should be treated as a preliminary guideline only. It is imperative to obtain the correct SDS for this compound from your chemical supplier and adhere strictly to its recommendations.
Immediate Safety and Personal Protective Equipment (PPE)
Handling this compound requires stringent safety protocols to mitigate potential hazards. Researchers, scientists, and drug development professionals must use appropriate personal protective equipment (PPE) at all times. The following table summarizes the recommended PPE based on the known hazards of similar compounds.
| PPE Category | Recommendations | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) tested according to EN 374.[1] | Protects against skin absorption, which is a potential route of exposure for toxic amines.[2][3] |
| Eye and Face Protection | Tightly fitting safety goggles with side shields. In case of splash hazard, a full face shield should be worn in addition to goggles.[1] | Prevents eye contact with the chemical, which can cause severe irritation or burns.[1] |
| Skin and Body Protection | Chemical-resistant lab coat or apron. Full protective suit may be required for large quantities or in case of spills.[1][4] | Minimizes skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate or for emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3] | Protects against inhalation of harmful vapors, which can cause respiratory irritation and systemic toxicity.[1][4] |
Operational Plan for Safe Handling
A systematic approach is essential when working with potentially hazardous chemicals like this compound. The following step-by-step operational plan outlines the key stages of handling, from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled, and sealed waste container.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a separate, clearly labeled solid waste container.
-
-
Container Management:
-
Use compatible containers for waste collection.
-
Ensure waste containers are kept tightly closed and stored in a designated, well-ventilated secondary containment area.[4]
-
-
Disposal Procedure:
-
All waste must be disposed of as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Immediate First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
Caption: First aid procedures for this compound exposure.
Disclaimer: This document is intended to provide essential safety and logistical information based on available data for similar chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS for this compound provided by your supplier before handling the chemical. All laboratory personnel must be trained on the specific hazards and handling procedures for any chemical they work with.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
